molecular formula C17H18O5 B15609506 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

货号: B15609506
分子量: 302.32 g/mol
InChI 键: WRSUVSOOJHAIRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone has been reported in Dracaena cochinchinensis and Soymida febrifuga with data available.

属性

IUPAC Name

3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-9-13(19)10-17(22-2)14(16)7-8-15(20)11-3-5-12(18)6-4-11/h3-6,9-10,18-19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSUVSOOJHAIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CCC(=O)C2=CC=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone, a molecule of interest in pharmaceutical research. This document details the synthetic pathway, experimental protocols, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence, commencing with the selective O-methylation of a readily available starting material, followed by a Claisen-Schmidt condensation to construct the chalcone (B49325) backbone, and concluding with a catalytic hydrogenation to yield the target dihydrochalcone.

Synthesis_Pathway A 2,4,6-Trihydroxyacetophenone B 2-Hydroxy-4,6-dimethoxyacetophenone A->B Selective O-Methylation (Dimethyl Sulfate, K2CO3) D 4,4'-Dihydroxy-2',6'-dimethoxychalcone B->D Claisen-Schmidt Condensation (NaOH or KOH, Ethanol) C 4-Hydroxybenzaldehyde C->D E This compound D->E Catalytic Hydrogenation (Pd/C, H2 or HCOONH4) Workflow cluster_prep Starting Material Preparation cluster_condensation Chalcone Synthesis cluster_reduction Dihydrochalcone Synthesis A Selective Methylation of 2,4,6-Trihydroxyacetophenone B Purification of 2-Hydroxy-4,6-dimethoxyacetophenone A->B C Claisen-Schmidt Condensation B->C D Precipitation and Filtration C->D E Recrystallization of Chalcone D->E F Catalytic Hydrogenation E->F G Catalyst Removal F->G H Purification of Final Product G->H

Unveiling 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone: A Technical Guide to its Botanical Source and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone is a specialized dihydrochalcone (B1670589) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary botanical source, methodologies for its extraction and isolation, and an in-depth look at its known biological activities, with a focus on its role as an inhibitor of cyclooxygenase (COX) enzymes.

Botanical Source

The principal botanical origin of this compound is the resin of Daemonorops draco Bl., a species of rattan palm.[1] This resin, commonly known as "Dragon's Blood," has a long history of use in traditional medicine. While other related dihydrochalcones and chalcones are found in a variety of plant species, Daemonorops draco is the most prominently cited source for this specific compound.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically detailing the yield of this compound from Daemonorops draco resin. However, data on the extraction of related flavonoids from this source can provide a useful reference for researchers.

ParameterValueReference
Starting Material Daemonorops draco ResinGeneral
Purity (Commercial Standard) >98% (by HPLC)[1]

Experimental Protocols

General Extraction and Fractionation Workflow

G start Daemonorops draco Resin extraction Maceration with Methanol start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation filtration->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract fractionation Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Isolation of 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone tlc->pure_compound hplc Purity Assessment (HPLC) pure_compound->hplc structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation

A generalized workflow for the extraction and isolation of dihydrochalcones from Daemonorops draco resin.

Detailed Methodologies

1. Extraction:

  • Starting Material: Powdered resin of Daemonorops draco.

  • Solvent: Methanol or ethanol (B145695) are commonly used for the initial extraction of flavonoids.

  • Procedure: Maceration of the powdered resin with the chosen solvent at room temperature for an extended period (e.g., 24-48 hours), often with agitation. The process is typically repeated multiple times to ensure exhaustive extraction.

2. Fractionation:

  • The crude extract is concentrated under reduced pressure.

  • The resulting residue is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Dihydrochalcones are typically found in the ethyl acetate fraction.

3. Isolation and Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different components.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing the compound of interest are pooled and may require further purification using techniques like preparative HPLC to achieve high purity.

4. Characterization:

  • The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity is assessed using High-Performance Liquid Chromatography (HPLC).[2][3]

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5] These enzymes are key to the biosynthesis of prostaglandins (B1171923), which are lipid compounds that play a crucial role in inflammation, pain, and fever.[6][7]

Inhibition of the Prostaglandin (B15479496) Synthesis Pathway

The primary mechanism of action of COX inhibitors is the blockage of the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes. By inhibiting COX-1 and COX-2, this compound effectively reduces the production of these pro-inflammatory mediators.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Compound 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone Compound->COX1 Inhibits Compound->COX2 Inhibits

Inhibition of the prostaglandin synthesis pathway by this compound.

Conclusion

This compound, sourced from the resin of Daemonorops draco, presents a promising area of research for drug development professionals. Its demonstrated activity as a COX-1 and COX-2 inhibitor highlights its potential as an anti-inflammatory agent. Further research is warranted to quantify its presence in its natural source, optimize isolation protocols, and fully elucidate its pharmacological profile and therapeutic applications.

References

An In-depth Technical Guide on the Natural Occurrence of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a specialized plant metabolite belonging to the dihydrochalcone (B1670589) subclass of flavonoids. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and known biological activities of this compound, with a focus on quantitative data and detailed experimental methodologies.

Natural Occurrence

This compound has been identified in the resinous exudates of several plant species, commonly referred to as "Dragon's Blood." The primary botanical sources are:

  • Daemonorops draco Bl.: A species of rattan palm, the resin of which is a primary source of commercial Dragon's Blood.

  • Dracaena cochinchinensis (Lour.) S.C.Chen: A tree species whose resin is also a source of Dragon's Blood. It is worth noting that Dracaena loureiri is a synonym for this species.[1]

Quantitative data on the yield and concentration of this compound from these natural sources is not extensively detailed in the currently available literature. However, studies on the overall flavonoid content of Dragon's Blood resin indicate that dihydrochalcones are significant constituents.

Biosynthesis

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The formation of the basic dihydrochalcone skeleton and its subsequent modifications involve a series of enzymatic steps.

Core Biosynthetic Pathway:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of the amino acid L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated at the para position by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.

  • CoA Ligation: p-Coumaric acid is subsequently activated by 4-coumarate:CoA ligase (4CL) to form its corresponding CoA-thioester, p-coumaroyl-CoA.

  • Dihydrochalcone Skeleton Formation: In a key branching step for dihydrochalcone synthesis, p-coumaroyl-CoA is reduced to p-dihydrocoumaroyl-CoA. This intermediate then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to form the basic C6-C3-C6 dihydrochalcone scaffold.

Post-Scaffold Modifications:

Following the formation of the initial dihydrochalcone, a series of hydroxylation and methylation reactions are necessary to produce this compound. While the specific enzymes for this compound have not been fully elucidated, the process likely involves:

  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the aromatic rings is catalyzed by hydroxylase enzymes, which are often cytochrome P450-dependent monooxygenases.

  • Methylation: The methoxy (B1213986) groups are added by O-methyltransferases (OMTs) , which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group. Dihydrochalcone-specific O-methyltransferases have been identified in other plant species, suggesting a similar mechanism for the formation of this compound.[2][3]

Below is a diagram illustrating the putative biosynthetic pathway.

Biosynthetic Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dihydrochalcone Dihydrochalcone Synthesis cluster_modification Post-Scaffold Modification L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Dihydrocoumaroyl-CoA p-Dihydrocoumaroyl-CoA p-Coumaroyl-CoA->p-Dihydrocoumaroyl-CoA Reductase Dihydrochalcone Scaffold Dihydrochalcone Scaffold p-Dihydrocoumaroyl-CoA->Dihydrochalcone Scaffold CHS + 3x Malonyl-CoA Intermediate Hydroxylated Dihydrochalcones Intermediate Hydroxylated Dihydrochalcones Dihydrochalcone Scaffold->Intermediate Hydroxylated Dihydrochalcones Hydroxylases This compound This compound Intermediate Hydroxylated Dihydrochalcones->this compound O-Methyltransferases

A putative biosynthetic pathway for this compound.

Experimental Protocols

Isolation of this compound

1. Extraction:

  • The dried and powdered resin of Daemonorops draco or Dracaena cochinchinensis is subjected to solvent extraction.

  • Commonly used solvents include methanol, ethanol, or chloroform (B151607).

  • The extraction is typically carried out at room temperature over several days with agitation to ensure thorough extraction of the phenolic compounds.

  • The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • A typical solvent series for fractionation is n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. The dihydrochalcones are expected to partition into the less polar fractions such as chloroform and ethyl acetate.

3. Chromatographic Purification:

  • The fractions containing the target compound are further purified using a combination of chromatographic techniques.

  • Column Chromatography: Silica gel is a common stationary phase, with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the different flavonoid components.

  • Sephadex LH-20 Chromatography: This is often used for the final purification of phenolic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, reversed-phase Prep-HPLC is employed.

Below is a diagram representing the general experimental workflow for isolation.

Isolation Workflow Start Start Dried and Powdered Resin Dried and Powdered Resin Start->Dried and Powdered Resin End End Solvent Extraction (e.g., Methanol) Solvent Extraction (e.g., Methanol) Dried and Powdered Resin->Solvent Extraction (e.g., Methanol) Crude Extract Crude Extract Solvent Extraction (e.g., Methanol)->Crude Extract Liquid-Liquid Partitioning Liquid-Liquid Partitioning Crude Extract->Liquid-Liquid Partitioning Fractionation (e.g., Chloroform, Ethyl Acetate) Fractionation (e.g., Chloroform, Ethyl Acetate) Liquid-Liquid Partitioning->Fractionation (e.g., Chloroform, Ethyl Acetate) Column Chromatography (Silica Gel) Column Chromatography (Silica Gel) Fractionation (e.g., Chloroform, Ethyl Acetate)->Column Chromatography (Silica Gel) Further Purification (Sephadex LH-20) Further Purification (Sephadex LH-20) Column Chromatography (Silica Gel)->Further Purification (Sephadex LH-20) Preparative HPLC Preparative HPLC Further Purification (Sephadex LH-20)->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Pure this compound->End

References

An In-Depth Technical Guide to 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone (CAS: 151752-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone, with the CAS number 151752-08-8, is a dihydrochalcone (B1670589), a class of natural phenols.[1] This compound, also known as Loureirin D, has garnered interest in the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and cyclooxygenase (COX) inhibitory activities.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used to elucidate its functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 151752-08-8
Molecular Formula C₁₇H₁₈O₅[1]
Molecular Weight 302.32 g/mol [1]
IUPAC Name 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one[1]
Synonyms Loureirin D, this compound[1][3]
Appearance White to off-white solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone
Storage 4°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.[2]

Synthesis

The synthesis of this compound can be achieved through a Claisen-Schmidt condensation reaction followed by catalytic hydrogenation. This common method for chalcone (B49325) synthesis involves the base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation and Hydrogenation

Materials:

Procedure:

  • Chalcone Formation (Claisen-Schmidt Condensation):

    • Dissolve 2,6-dimethoxy-4-hydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Slowly add an aqueous solution of NaOH (2 equivalents) to the mixture while stirring at room temperature.

    • Continue stirring the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

    • Filter the precipitate, wash with cold water, and dry.

    • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

  • Dihydrochalcone Formation (Catalytic Hydrogenation):

    • Dissolve the purified chalcone in ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue is the this compound. Further purification can be achieved by column chromatography if necessary.

G Synthesis Workflow A 2,6-Dimethoxy-4-hydroxyacetophenone + 4-Hydroxybenzaldehyde B Claisen-Schmidt Condensation (NaOH, Ethanol) A->B C 4,4'-Dihydroxy-2,6-dimethoxychalcone B->C D Catalytic Hydrogenation (H₂, Pd/C, Ethyl Acetate) C->D E This compound D->E

A simplified workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

Cyclooxygenase (COX) Inhibition

This compound has been reported to exhibit inhibitory activity against both COX-1 and COX-2 enzymes.[2][3] These enzymes are key to the inflammatory pathway, as they are responsible for the conversion of arachidonic acid to prostaglandins. While the inhibitory activity has been noted, specific IC50 values were not available in the reviewed literature.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a general method for determining the COX-1 and COX-2 inhibitory activity of a test compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well plate

  • Plate reader (for colorimetric or fluorometric detection)

  • EIA (Enzyme Immunoassay) kit for prostaglandin (B15479496) E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.

  • Inhibitor Incubation:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations. Include wells for a vehicle control (DMSO) and reference inhibitors.

    • Add the COX-1 or COX-2 enzyme solution to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Termination:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a short period (e.g., 2 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin Production:

    • Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Studies on similar dihydrochalcones have demonstrated significant anti-inflammatory effects. For instance, 2',6'-dihydroxy-4'-methoxydihydrochalcone has been shown to reduce the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Measurement of Inflammatory Markers in RAW 264.7 Macrophages

Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

TNF-α and IL-1β Measurement (ELISA):

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathway Modulation

While direct experimental evidence for this compound is still emerging, related chalcone compounds have been shown to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways, including the NF-κB and PI3K/Akt pathways.

Putative Mechanism of Action:

  • NF-κB Pathway: It is hypothesized that this dihydrochalcone may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4]

  • PI3K/Akt Pathway: Some chalcones have been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased phosphorylation of Akt, ultimately promoting apoptosis in cancer cells.

G Hypothesized NF-κB Pathway Inhibition cluster_0 Hypothesized NF-κB Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Compound 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone Compound->IKK Inhibits?

Proposed inhibition of the NF-κB signaling pathway.

G Hypothesized PI3K/Akt Pathway Inhibition cluster_0 Hypothesized PI3K/Akt Pathway Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activates Compound 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone Compound->PI3K Inhibits?

Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot Analysis of NF-κB and PI3K/Akt Pathways

Cell Lysis and Protein Quantification:

  • After treating cells as described in the anti-inflammatory assay, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt, β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a promising natural compound with potential therapeutic applications stemming from its anti-inflammatory properties. Its inhibitory effects on COX enzymes and its putative modulation of the NF-κB and PI3K/Akt signaling pathways make it a person of interest for further investigation in the development of novel anti-inflammatory and anti-cancer agents. The experimental protocols detailed in this guide provide a framework for researchers to further explore the biological activities and mechanisms of action of this and related compounds. Further studies are warranted to determine its precise IC50 values for COX inhibition and to confirm its effects on key signaling pathways in various disease models.

References

The Biological Frontier of Dihydrochalcones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dihydrochalcones, a subclass of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings, have emerged as a compelling class of bioactive compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of key dihydrochalcones. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows to facilitate further investigation and application of these promising natural products.

Introduction

Derived from the phenylpropanoid pathway in plants, dihydrochalcones are found in a variety of fruits and vegetables, with apples being a particularly rich source.[1] Notable examples include phloretin (B1677691), its glucoside phloridzin, naringin (B1676962) dihydrochalcone (B1670589), and neohesperidin (B1678168) dihydrochalcone.[3][4] Their structural simplicity and diverse biological activities have positioned them as attractive candidates for the development of novel therapeutics and functional food ingredients. This guide will systematically explore the scientific evidence supporting the biological efficacy of dihydrochalcones, with a focus on providing practical, actionable information for the scientific community.

Biological Activities of Dihydrochalcones

Dihydrochalcones exhibit a remarkable range of biological effects, which have been quantified in numerous in vitro and in vivo studies. This section summarizes the key findings in the areas of antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

Antioxidant Activity

The antioxidant properties of dihydrochalcones are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of several dihydrochalcones has been evaluated using various assays, with the results often expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.

DihydrochalconeDPPH Scavenging IC50 (µM)Superoxide Scavenging IC50 (µM)Reference
Phloretin13.8 ± 0.58.9 ± 0.3[5]
Phloridzin25.1 ± 0.915.2 ± 0.6[5]
Naringin Dihydrochalcone> 100> 100[5]
Neohesperidin Dihydrochalcone85.3 ± 3.145.6 ± 1.8[5]
Anti-inflammatory Activity

Dihydrochalcones have demonstrated significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Phloretin, in particular, has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][6]

DihydrochalconeAssayCell LineIC50 ValueReference
PhloretinNO Production InhibitionRAW 264.75.2 µM[3]
PhloretinPGE2, IL-6, TNF-α InhibitionRAW 264.710 µM (Significant Inhibition)[6]
PhloridzinIL-6 and IL-8 ReductionIB3-1 (CF bronchial epithelial)Not specified, but effective[7]
Anticancer Activity

The anticancer potential of dihydrochalcones has been investigated against various cancer cell lines. Their mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of cell invasion.[1][2]

DihydrochalconeCell LineCancer TypeIC50 (µg/mL)Reference
PhloretinA549Lung Cancer15.8 ± 1.2[8]
PhloretinBel 7402Liver Cancer12.5 ± 0.9[8]
PhloretinHepG2Liver Cancer20.1 ± 1.5[8]
PhloretinHT-29Colon Cancer18.4 ± 1.1[8]
PhloridzinA549Lung Cancer35.6 ± 2.8[8]
PhloridzinBel 7402Liver Cancer28.9 ± 2.1[8]
PhloridzinHepG2Liver Cancer42.3 ± 3.3[8]
PhloridzinHT-29Colon Cancer39.7 ± 2.5[8]
Antimicrobial Activity

Certain dihydrochalcones have shown inhibitory activity against pathogenic bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

DihydrochalconeBacterial StrainMIC (µg/mL)Reference
Naringin DihydrochalconeStaphylococcus aureus> 2000[9]
Naringin DihydrochalconeEscherichia coli> 2000[9]
Naringin Derivative (ND-12)Staphylococcus aureus18[10]
Naringin Derivative (ND-12)Bacillus subtilis16[10]
Naringin Derivative (ND-12)Escherichia coli20[10]
Naringin Derivative (ND-12)Pseudomonas aeruginosa22[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test dihydrochalcone

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the dihydrochalcone and positive control in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample or standard solutions at different concentrations. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[11]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the dihydrochalcone. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dihydrochalcone test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the dihydrochalcone dissolved in the culture medium. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Abs_sample / Abs_control) * 100 Where Abs_sample is the absorbance of the cells treated with the dihydrochalcone and Abs_control is the absorbance of the vehicle-treated cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Dihydrochalcone test compound

  • Positive control antibiotic

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in broth, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16] This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution of the Compound: In a 96-well plate, perform a two-fold serial dilution of the dihydrochalcone in the broth medium. The first well should contain the highest concentration of the compound, and the subsequent wells will have progressively lower concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Also, include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the dihydrochalcone at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[18]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and experimental designs, this section includes diagrams of key signaling pathways modulated by dihydrochalcones and a representative experimental workflow.

Signaling Pathways

Dihydrochalcones, particularly phloretin, have been shown to modulate critical signaling pathways involved in inflammation and cancer.

NFkB_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation of IκB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Phloretin Phloretin Phloretin->IKK Inhibits Phloretin->NFkB_active Inhibits Nuclear Translocation NFkB_active_n Active NF-κB NFkB_active_n->Inflammatory_Genes Promotes Transcription

Caption: Phloretin inhibits the NF-κB signaling pathway.

MAPK_Pathway Growth_Factors Growth Factors/ Stress Receptor Receptor Growth_Factors->Receptor JNK JNK Growth_Factors->JNK p38 p38 Growth_Factors->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cell_Response Cellular Responses (Proliferation, Apoptosis, etc.) Transcription_Factors->Cell_Response Phloretin Phloretin Phloretin->MEK Inhibits Phosphorylation Phloretin->JNK Inhibits Phosphorylation Phloretin->p38 Inhibits Phosphorylation

Caption: Phloretin modulates the MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the anticancer activity of a dihydrochalcone using the MTT assay.

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate overnight (37°C, 5% CO2) seed_cells->incubate1 prepare_compound Prepare serial dilutions of dihydrochalcone incubate1->prepare_compound treat_cells Treat cells with dihydrochalcone and controls incubate1->treat_cells prepare_compound->treat_cells incubate2 Incubate for 24-72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability and determine IC50 measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for MTT assay.

Conclusion

Dihydrochalcones represent a versatile and promising class of natural compounds with a wide array of biological activities. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to explore their therapeutic potential further. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways, opens up new avenues for drug discovery and development in the fields of oncology, inflammation, and infectious diseases. Continued research into the structure-activity relationships and in vivo efficacy of dihydrochalcones is warranted to fully realize their clinical utility.

References

4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a dihydrochalcone (B1670589), a class of natural products belonging to the flavonoid family. These compounds are characterized by a three-carbon α,β-saturated keto bridge connecting two aromatic rings. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, natural occurrence, and biological activities. The information is presented to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid, with its specific physical properties detailed in the table below. The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings influences its solubility and potential for biological interactions.

PropertyValueSource
CAS Number 151752-08-8[1]
Molecular Formula C₁₇H₁₈O₅[1]
Molecular Weight 302.32 g/mol [1]
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), AcetoneMedChemExpress, ChemFaces

Natural Occurrence and Isolation

This compound has been isolated from the stem wood of Dracaena loureiri (also known as Dracaena cochinchinensis), a plant used in traditional Thai medicine.[2] The isolation of this and other flavonoids and stilbenoids from this plant has been a subject of phytochemical research.[2][3]

General Isolation Protocol

A general protocol for the isolation of dihydrochalcones from plant material involves the following steps. Specific details for the isolation of this compound are not extensively published, so this represents a typical workflow.

  • Extraction: Dried and powdered plant material (e.g., stem wood of Dracaena loureiri) is subjected to solvent extraction, typically with methanol (B129727) or ethanol (B145695), at room temperature for an extended period. The process is often repeated multiple times to ensure complete extraction.

  • Fractionation: The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water). This step separates compounds based on their polarity. Dihydrochalcones are typically found in the ethyl acetate fraction.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Synthesis

General Synthesis Protocol
  • Step 1: Synthesis of 4,4'-Dihydroxy-2',6'-dimethoxychalcone (Claisen-Schmidt Condensation)

    • Reactants: 2',6'-Dihydroxy-4'-methoxyacetophenone and 4-hydroxybenzaldehyde.

    • Procedure: The acetophenone (B1666503) and benzaldehyde (B42025) are dissolved in a suitable solvent, typically ethanol or methanol. A strong base, such as sodium hydroxide (B78521) or potassium hydroxide, is added to catalyze the condensation reaction. The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The resulting chalcone (B49325) is then precipitated by acidifying the reaction mixture and collected by filtration. The crude product is purified by recrystallization.

  • Step 2: Synthesis of this compound (Catalytic Hydrogenation)

    • Reactant: 4,4'-Dihydroxy-2',6'-dimethoxychalcone.

    • Procedure: The chalcone is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the dihydrochalcone. The product can be further purified by column chromatography or recrystallization.

Biological Activities and Potential Applications

The biological activities of this compound are not extensively studied. The primary reported activity is related to the inhibition of cyclooxygenase (COX) enzymes, although there is conflicting information in the literature.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

A study published in Planta Medica in 2002 investigated the COX-1 and COX-2 inhibitory activity of several compounds isolated from Dracaena loureiri, including this compound. The study reported that this compound exhibited weak or no activity against both COX-1 and COX-2 enzymes.[2] This finding from a peer-reviewed scientific journal is considered the most reliable information currently available.

It is important to note that some commercial chemical suppliers list this compound as a "COX-1/COX-2 inhibitor".[4][5][6] However, these claims are not substantiated by readily available primary scientific literature and appear to contradict the findings of the 2002 study. Researchers should be cautious and rely on peer-reviewed data when evaluating the biological activity of this compound.

Cytotoxicity

There is limited information on the cytotoxic effects of this compound. One source indicates a cytotoxicity IC₅₀ value against human fibrosarcoma (HT-1080) cells.

Cell LineActivityIC₅₀ (µM)Source
HT-1080 (Human Fibrosarcoma)Cytotoxicity67.2MedChemExpress

Further research is needed to confirm this activity and to explore the cytotoxic potential against other cancer cell lines and the underlying mechanisms of action.

Experimental Workflows and Signaling Pathways

Due to the limited research on the biological effects of this compound, there is no established signaling pathway associated with its activity. The initial hypothesis of its action through the cyclooxygenase pathway appears to be unsupported by the available evidence.[2]

Below is a generalized experimental workflow for the synthesis and biological evaluation of this compound, which can serve as a logical guide for future research.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Acetophenone & Benzaldehyde) claisen_schmidt Claisen-Schmidt Condensation start->claisen_schmidt chalcone 4,4'-Dihydroxy-2',6'- dimethoxychalcone claisen_schmidt->chalcone hydrogenation Catalytic Hydrogenation chalcone->hydrogenation dihydrochalcone 4,4'-Dihydroxy-2,6- dimethoxydihydrochalcone hydrogenation->dihydrochalcone cox_assay COX-1/COX-2 Inhibition Assay dihydrochalcone->cox_assay Test Compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on HT-1080) dihydrochalcone->cytotoxicity_assay Test Compound data_analysis Data Analysis (IC50 Determination) cox_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring dihydrochalcone with a defined chemical structure. While it has been isolated and characterized, the body of research on its biological activities is limited. The primary investigation into its potential as a COX inhibitor suggests a lack of significant activity, contrary to some commercial claims.

Future research should focus on:

  • Confirmation of Biological Activities: A thorough and independent evaluation of its COX-1/COX-2 inhibitory and cytotoxic activities is warranted to resolve existing discrepancies.

  • Exploration of Other Biological Targets: Screening of this compound against a broader range of biological targets could uncover novel therapeutic potentials.

  • Development of a Standardized Synthesis Protocol: A detailed and optimized synthesis protocol would facilitate further research by ensuring a reliable and scalable source of the compound.

  • Mechanistic Studies: Should any significant biological activity be confirmed, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial for its development as a potential therapeutic agent.

This technical guide summarizes the current state of knowledge on this compound. It is evident that while the foundational chemical information is available, the pharmacological profile of this compound remains largely unexplored, presenting an opportunity for future scientific investigation.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of dihydrochalcones, a class of plant secondary metabolites with significant potential in the pharmaceutical and nutraceutical industries. Dihydrochalcones and their derivatives have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antitumor properties.[1][2][3] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, enabling the production of specific dihydrochalcone (B1670589) compounds with high purity and yield.[1][3]

Overview of Enzymatic Approaches

The enzymatic synthesis of dihydrochalcones can be broadly categorized into two main strategies:

  • Biosynthesis Pathway Reconstruction: This approach involves utilizing the key enzymes from the natural dihydrochalcone biosynthetic pathway. This pathway typically starts from the amino acid L-phenylalanine and involves a series of enzymatic conversions to produce the core dihydrochalcone scaffold, which can be further modified by other enzymes.[4][5]

  • Biotransformation of Precursors: This strategy employs whole microbial cells (e.g., yeast, bacteria) or isolated enzymes to convert precursor molecules, such as chalcones, into their corresponding dihydrochalcones.[4][6][7][8] This method is particularly useful for producing specific dihydrochalcone derivatives when the precursor chalcone (B49325) is readily available.

Key Enzymes in Dihydrochalcone Synthesis

Several key enzymes are involved in the biosynthesis and enzymatic modification of dihydrochalcones. The primary enzymes in the native plant biosynthetic pathway include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[9]

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[10][11]

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[12][13]

  • Naringenin Chalcone Reductase (NCR): A recently discovered enzyme that reduces the α,β-unsaturated double bond of naringenin chalcone to yield phloretin (B1677691), a key dihydrochalcone.[6][14][15][16]

Other important enzymes for dihydrochalcone modification include:

  • Glycosyltransferases (GTs): Transfer sugar moieties to the dihydrochalcone scaffold to produce glycosides like phloridzin and trilobatin (B1683250).[17][18]

  • Hydroxylases (e.g., Tyrosinases, P450s): Introduce additional hydroxyl groups to the dihydrochalcone ring structure.[19][20][21][22]

  • α-L-rhamnosidase: Can be used to hydrolyze specific glycosidic bonds, for example, in the conversion of naringin (B1676962) to trilobatin.[5][14]

Data Presentation: Comparison of Enzymatic Synthesis Methods

The following tables summarize quantitative data from various enzymatic approaches for dihydrochalcone synthesis, providing a basis for comparison.

Table 1: Biotransformation of Chalcones to Dihydrochalcones using Yeast

Yeast StrainSubstrateConversion Rate (%)Reaction Time (h)Reference
Yarrowia lipolytica KCh 714'-hydroxychalcone>981[4][6]
Rhodotorula rubra KCh 44'-hydroxychalcone>981[4][6]
Rhodotorula glutinis KCh 2424'-hydroxychalcone>981[4][6]
Saccharomyces cerevisiae KCh 4644'-hydroxychalconeVariable1[4][6]
Rhodotorula marina KCh 77trans-4′-hydroxychalcone95.424[23]
Rhodotorula rubra KCh 4trans-4′-hydroxychalcone95.124[23]

Table 2: Enzymatic Synthesis of Specific Dihydrochalcones and Derivatives

ProductStarting MaterialEnzyme(s)Overall Yield (%)Key Reaction ConditionsReference
TrilobatinNaringinChemical Hydrogenation + α-L-rhamnosidase9660 °C, neutral aqueous buffer, 2 h for enzymatic step[5][14]
Phloretin 4'-O-α-D-glucopyranosidePhloretinSucrose (B13894) phosphorylase mutant (TtSPP_R134A)53 (conversion)10% (v/v) acetone (B3395972) as cosolvent[15]
Phloretin-4'-O-[α-D-glucopyranosyl-(1→3)-O-α-D-glucopyranoside]PhloretinSucrose phosphorylase mutant (TtSPP_R134A)73 (conversion)10% (v/v) acetone as cosolvent[15]
3,4-dihydroxy-2′,6′-dimethoxy dihydrochalcone4-hydroxy-2′,6′-dimethoxy dihydrochalconeTyrosinase from Bacillus megaterium (BmTYR)--[19][22]
Neohesperidin dihydrochalconeNeohesperidinYeast-mediated hydrogenation>83-[24]

Experimental Protocols

Protocol 4.1: General Procedure for Biotransformation of Chalcones to Dihydrochalcones using Yeast

This protocol is a general guideline based on the successful biotransformation of 4'-hydroxychalcones using various yeast strains.[4][6][23]

1. Materials:

  • Yeast strain (e.g., Yarrowia lipolytica KCh 71, Rhodotorula rubra KCh 4)

  • Yeast growth medium (e.g., YPG medium: 1% yeast extract, 2% peptone, 2% glucose)

  • Chalcone substrate

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2. Equipment:

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Glass chromatography column

  • HPLC system with a C18 column and UV detector

3. Procedure:

  • Yeast Culture Preparation: Inoculate the selected yeast strain into the growth medium and incubate at 28-30°C with shaking (200 rpm) for 48-72 hours.

  • Biotransformation:

    • Add the chalcone substrate (dissolved in a minimal amount of ethanol (B145695) or DMSO) to the yeast culture to a final concentration of 0.1-1.0 g/L.

    • Continue incubation under the same conditions. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 6, 12, 24 hours).

  • Extraction:

    • After the desired conversion is achieved (as determined by TLC or HPLC), centrifuge the culture to separate the yeast cells from the supernatant.

    • Extract the supernatant and the cell pellet separately with ethyl acetate (3 x volume of the culture).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude dihydrochalcone product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate).

  • Analysis:

    • Confirm the identity and purity of the dihydrochalcone product using HPLC, NMR, and mass spectrometry.

    • For HPLC analysis, use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (both with 0.1% formic or trifluoroacetic acid) and detect at a wavelength of ~280 nm.[25][26]

Protocol 4.2: Enzymatic Synthesis of Trilobatin from Naringin

This protocol describes a two-step process for the synthesis of the natural sweetener trilobatin from the readily available citrus flavanone (B1672756) naringin.[5][14][19]

1. Materials:

  • Naringin

  • 10% Palladium on carbon (Pd/C) catalyst

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Immobilized α-L-rhamnosidase

  • Phosphate (B84403) buffer (pH 7.0)

2. Equipment:

  • Hydrogenation apparatus

  • Reaction vessel with temperature control

  • pH meter

  • HPLC system

3. Procedure:

  • Step 1: Hydrogenation of Naringin to Naringin Dihydrochalcone

    • Dissolve naringin in a 10% NaOH solution.

    • Add the 10% Pd/C catalyst.

    • Carry out the hydrogenation reaction under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or HPLC).

    • Filter off the catalyst and acidify the filtrate with HCl to precipitate the naringin dihydrochalcone.

    • Collect the precipitate by filtration and wash with water.

  • Step 2: Enzymatic Hydrolysis of Naringin Dihydrochalcone to Trilobatin

    • Suspend the naringin dihydrochalcone in a neutral aqueous buffer solution (e.g., phosphate buffer, pH 7.0).

    • Add the immobilized α-L-rhamnosidase.

    • Incubate the reaction mixture at 60°C for 2 hours with gentle stirring.

    • Monitor the conversion to trilobatin by HPLC.

    • After the reaction is complete, filter off the immobilized enzyme (which can be recycled).

    • The aqueous solution contains the product trilobatin, which can be purified by crystallization or chromatography.

Protocol 4.3: Enzymatic Glycosylation of Phloretin

This protocol outlines the synthesis of phloretin glucosides using a sucrose phosphorylase mutant.[15][27][28][29]

1. Materials:

  • Phloretin

  • Sucrose

  • Recombinant sucrose phosphorylase mutant (e.g., TtSPP_R134A)

  • Acetone

  • Buffer solution (e.g., Tris-HCl)

  • tert-Butyl alcohol (for acylation step)

  • Lipase (e.g., Lipozyme TL IM) (for acylation step)

  • Vinyl ester (for acylation step)

2. Equipment:

  • Reaction vials

  • Shaking incubator

  • HPLC system

  • Flash chromatography system

3. Procedure:

  • Enzymatic Glucosylation:

    • Prepare a reaction mixture containing phloretin, sucrose, and the sucrose phosphorylase mutant in a buffer solution with 10% (v/v) acetone as a cosolvent.

    • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with shaking.

    • The reaction can be kinetically controlled to favor the formation of either a monoglucoside or a diglucoside. Monitor the reaction progress by HPLC.

  • Product Purification:

    • Once the desired product is formed, stop the reaction (e.g., by adding a water-immiscible organic solvent and separating the phases).

    • Purify the phloretin glucosides using flash chromatography.[27][29]

  • (Optional) Subsequent Acylation:

    • The purified phloretin glucoside can be further modified. For example, to acylate the glucoside, dissolve it in tert-butyl alcohol with a vinyl ester and a lipase.

    • Incubate the reaction at 60°C with vigorous shaking.[27][29]

Visualizations: Diagrams of Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows for the enzymatic synthesis of dihydrochalcones.

Dihydrochalcone_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Phloretin Phloretin (Dihydrochalcone) Naringenin_Chalcone->Phloretin NCR Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS

Caption: Biosynthetic pathway of phloretin, a key dihydrochalcone.

Trilobatin_Synthesis_Workflow Naringin Naringin Hydrogenation Chemical Hydrogenation (Pd/C, H2) Naringin->Hydrogenation Naringin_DHC Naringin Dihydrochalcone Hydrogenation->Naringin_DHC Enzymatic_Hydrolysis Enzymatic Hydrolysis (Immobilized α-L-rhamnosidase) Naringin_DHC->Enzymatic_Hydrolysis Trilobatin Trilobatin Enzymatic_Hydrolysis->Trilobatin

Caption: Workflow for the two-step synthesis of trilobatin from naringin.

Biotransformation_Workflow Yeast_Culture 1. Yeast Culture Preparation Substrate_Addition 2. Chalcone Substrate Addition Yeast_Culture->Substrate_Addition Incubation 3. Biotransformation (Incubation) Substrate_Addition->Incubation Extraction 4. Product Extraction Incubation->Extraction Purification 5. Purification (Chromatography) Extraction->Purification Analysis 6. Analysis (HPLC, NMR, MS) Purification->Analysis

References

Application Notes and Protocols for 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone (CAS: 151752-08-8), also known as 2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC), is a dihydrochalcone (B1670589) that has demonstrated notable anti-inflammatory properties. This document provides a comprehensive overview of its potential applications in inflammation research and drug development, including detailed experimental protocols and a summary of its known biological activities. The information presented herein is intended to guide researchers in designing and executing studies to further elucidate the anti-inflammatory potential of this compound.

Mechanism of Action and Potential Applications

This compound exerts its anti-inflammatory effects through multiple mechanisms. In vitro studies have shown its ability to significantly reduce the production of key pro-inflammatory mediators, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3] The compound has also been observed to modulate the expression of adhesion molecules on neutrophils, specifically by blocking the cleavage of L-selectin (CD62L), which is crucial for leukocyte migration to inflammatory sites.[1][2] Furthermore, there is evidence to suggest that, like other chalcones, its mechanism may involve the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][5] Additionally, this dihydrochalcone has been reported to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, key targets for many anti-inflammatory drugs.[6]

These properties suggest potential therapeutic applications for a range of inflammatory conditions, including but not limited to:

  • Acute inflammatory responses: Its ability to reduce neutrophil migration and pro-inflammatory cytokine production makes it a candidate for mitigating acute inflammatory episodes.[1][2]

  • Chronic inflammatory diseases: By inhibiting key inflammatory mediators and pathways, it may have potential in managing chronic conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain skin inflammatory disorders.

  • Neuroinflammation: Given the role of IL-1β and TNF-α in neuroinflammatory processes, this compound could be explored for its potential in neurodegenerative diseases.

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related chalcones.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantOutcomeResultReference
Cytokine ProductionRAW 264.7 MacrophagesLPSReduction of IL-1βSignificant reduction observed[1][2]
Cytokine ProductionRAW 264.7 MacrophagesLPSReduction of TNF-αSignificant reduction observed[1][2]
Nitric Oxide ProductionRAW 264.7 MacrophagesLPSReduction of Nitrite (B80452)Significant reduction observed[1][2]
Adhesion Molecule ModulationMouse NeutrophilsLPSCD62L CleavageModulation of positive neutrophils[1][2]
Enzyme InhibitionNot SpecifiedNot SpecifiedCOX-1 and COX-2 InhibitionInhibitory activity reported[6]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelInflammation InductionTreatmentOutcomeResultReference
Male Swiss MiceCarrageenan-induced subcutaneous inflammation3 mg/kg, p.o.Neutrophil MigrationSignificant reduction in migration to inflammatory exudate and subcutaneous tissue[1][2]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the anti-inflammatory effects of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (NO, TNF-α, IL-1β) in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-1β

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect the cell culture supernatants for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-1β ELISA:

    • Quantify the levels of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on carrageenan-induced inflammation in mice.

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Carrageenan (1% in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: Vehicle control, positive control, and treatment groups with different doses of this compound (e.g., 3, 10, 30 mg/kg).

  • Treatment: Administer the compound or vehicle orally (p.o.) one hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Signaling Pathways

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates DHDHC 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone DHDHC->MAPK Inhibits DHDHC->IKK Inhibits Nucleus Nucleus MAPK->Nucleus Activates AP-1 (not shown) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Nucleus Translocates Gene_Expression Gene Transcription Nucleus->Gene_Expression Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) Gene_Expression->Inflammatory_Mediators Leads to

Caption: Putative inhibition of MAPK and NF-κB signaling pathways.

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis RAW_cells RAW 264.7 Macrophages Pretreat Pre-treatment with 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone RAW_cells->Pretreat LPS_stim LPS Stimulation Pretreat->LPS_stim Supernatant Collect Supernatant LPS_stim->Supernatant Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-1β) Supernatant->ELISA Mice Swiss Mice Oral_admin Oral Administration of 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone Mice->Oral_admin Carrageenan_inj Carrageenan Injection (Paw) Oral_admin->Carrageenan_inj Measure_edema Measure Paw Edema Carrageenan_inj->Measure_edema

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

References

Application Notes: 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone as a Cyclooxygenase (COX-1/COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone is a natural phenolic compound belonging to the dihydrochalcone (B1670589) class. It has been isolated from plants such as Dracaena loureiri.[1] Chalcones and their derivatives have attracted interest for their diverse pharmacological activities, including anti-inflammatory effects, which are often mediated through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are potent inflammatory mediators.[2] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic physiological functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[2][3] The development of agents that selectively or non-selectively inhibit these enzymes is a cornerstone of anti-inflammatory drug discovery.

While this compound has been evaluated for its inhibitory potential against COX-1 and COX-2, primary research literature indicates that it demonstrates weak to no activity against these enzymes.[1][4] This document provides the available data and outlines a comprehensive protocol for researchers to independently assess the COX inhibitory activity of this and other test compounds.

Data Presentation: COX-1/COX-2 Inhibitory Activity

The inhibitory effects of this compound on COX-1 and COX-2 were investigated in a study by Likhitwitayawuid et al. (2002). The compound was classified among a group of flavonoids that exhibited minimal inhibitory effects compared to other isolated compounds.

CompoundTarget EnzymeReported IC50 (µM)Reference
This compoundCOX-1Weak or No Activity[1][4]
COX-2Weak or No Activity[1][4]

Note: The primary study abstract categorizes this compound with others showing "weak or no activity," without providing specific IC50 values.[1] Commercial suppliers state the compound exhibits COX-1/COX-2 inhibitory activity, but quantitative data from the primary source is not specified.[5][6][7][8] Researchers are advised to perform independent assays to quantify the inhibitory potency.

Signaling Pathway

The following diagram illustrates the role of COX-1 and COX-2 in the arachidonic acid cascade and the putative inhibitory action of this compound.

COX_Pathway cluster_COX Cyclooxygenase Enzymes AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs Inhibitor 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone Inhibitor->COX1 Inhibition (Reported as weak) Inhibitor->COX2 Inhibition (Reported as weak)

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Protocols

This section provides a detailed methodology for an in vitro fluorometric assay to determine the COX-1 and COX-2 inhibitory activity of a test compound. This protocol is adapted from commercially available kits and published research methodologies.

Objective: To quantify the 50% inhibitory concentration (IC50) of this compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • Test Compound: this compound

  • Enzymes: Ovine COX-1, Human Recombinant COX-2

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects peroxidase activity)

  • COX Cofactor (e.g., Heme)

  • Substrate: Arachidonic Acid

  • Solvent: DMSO (for dissolving the test compound)

  • Positive Controls: A known non-selective NSAID (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib)

  • 96-well white opaque flat-bottom plate

  • Fluorescence plate reader (Ex/Em = 535/587 nm or as per probe specifications)

  • Multichannel pipette

Procedure:

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Enzyme Preparation: On the day of the assay, thaw COX-1 and COX-2 enzymes on ice. Dilute them to the working concentration specified by the manufacturer using cold Assay Buffer. Keep the diluted enzymes on ice.

    • Cofactor Solution: Dilute the COX Cofactor stock solution in Assay Buffer to its final working concentration just before use.

    • Arachidonic Acid Solution: Prepare the arachidonic acid solution according to the supplier's instructions, often involving dilution with NaOH and Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • Prepare wells in triplicate for each condition on a 96-well plate.

    • Background Wells: Add Assay Buffer and Cofactor Solution.

    • 100% Activity Control (Enzyme Control): Add Assay Buffer, Cofactor Solution, Enzyme (either COX-1 or COX-2), and DMSO (vehicle control).

    • Inhibitor Wells: Add Assay Buffer, Cofactor Solution, Enzyme (either COX-1 or COX-2), and the diluted test compound at various concentrations.

    • Positive Control Wells: Add Assay Buffer, Cofactor Solution, Enzyme (either COX-1 or COX-2), and a known inhibitor (e.g., Indomethacin).

  • Reaction and Measurement:

    • Reaction Mix Preparation: Prepare a master mix for each enzyme containing Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Add the appropriate volume of the Reaction Mix to each well.

    • Add the test compound, positive control, or vehicle (DMSO) to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the prepared Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10 minutes) at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the average rate of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Experimental Workflow Diagram

The following diagram outlines the workflow for screening and characterizing a potential COX inhibitor.

Workflow A 1. Compound Preparation - Solubilize Dihydrochalcone in DMSO - Prepare serial dilutions B 2. Assay Setup (96-well plate) - Add Buffer, Cofactor, Probe - Add COX-1 or COX-2 Enzyme A->B C 3. Inhibitor Incubation - Add compound dilutions to wells - Incubate for 15 min at 25°C B->C D 4. Initiate Reaction - Add Arachidonic Acid substrate C->D E 5. Kinetic Measurement - Read fluorescence over time D->E F 6. Data Analysis - Calculate reaction rates - Determine % Inhibition E->F G 7. IC50 Determination - Plot dose-response curve - Calculate IC50 value F->G

Caption: Workflow for in vitro COX inhibition screening.

References

Application Notes and Protocols: In Vitro Studies with 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone is a dihydrochalcone (B1670589) derivative that has been identified as an inhibitor of cyclooxygenase (COX) enzymes. The COX family of enzymes, primarily COX-1 and COX-2, are key mediators of inflammation and pain pathways through the production of prostaglandins. As such, inhibitors of these enzymes are of significant interest in the development of anti-inflammatory therapeutics.

These application notes provide a summary of the known in vitro activity of this compound and detailed protocols for its investigation as a COX inhibitor. The provided methodologies will enable researchers to independently assess its potency and selectivity.

Quantitative Data

While literature indicates that this compound exhibits inhibitory activity against both COX-1 and COX-2, specific IC50 values from the primary publication were not publicly accessible at the time of this document's creation. Researchers are encouraged to perform the described assays to determine these values. The following table is provided as a template for organizing experimental findings.

Target EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
COX-1
COX-2

Experimental Protocols

A detailed protocol for a fluorometric in vitro COX-1 and COX-2 inhibition assay is provided below. This method is a common and reliable way to screen for and characterize COX inhibitors.

Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

1. Materials and Reagents:

  • This compound (Test Compound)

  • COX-1 (ovine or human)

  • COX-2 (ovine or human)

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric Probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Positive Controls:

    • For COX-1: SC-560 or Indomethacin

    • For COX-2: Celecoxib or DuP-697

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorometric microplate reader

2. Preparation of Reagents:

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Working Solutions: Prepare serial dilutions of the test compound in COX Assay Buffer to achieve a range of desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Solutions: Dilute COX-1 and COX-2 enzymes to the manufacturer's recommended concentration in cold COX Assay Buffer.

  • Substrate Solution: Prepare a solution of arachidonic acid in COX Assay Buffer.

3. Assay Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add the following:

      • 80 µL of COX Assay Buffer

      • 10 µL of Heme

      • 10 µL of the diluted enzyme solution (COX-1 or COX-2).

    • Add 10 µL of the test compound working solution or positive control to the respective wells. For the 100% activity control, add 10 µL of COX Assay Buffer with the same percentage of DMSO as the compound wells.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Fluorometric Detection:

    • Immediately add 10 µL of the fluorometric probe solution to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over time (e.g., every minute for 10-20 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of 100% activity control - Rate of test compound) / Rate of 100% activity control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Visualizations

Diagram 1: COX Inhibition Signaling Pathway

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Dihydrochalcone 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone Dihydrochalcone->COX_Enzymes

Caption: Inhibition of the COX pathway by this compound.

Diagram 2: Experimental Workflow for COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solutions - Substrate Solution Preincubation Pre-incubate Enzyme with Test Compound/Control Reagent_Prep->Preincubation Reaction_Start Initiate Reaction with Arachidonic Acid Preincubation->Reaction_Start Detection Add Fluorometric Probe & Measure Fluorescence Reaction_Start->Detection Calc_Rate Calculate Reaction Rates Detection->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Application Notes and Protocols for Testing 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone, a dihydrochalcone (B1670589) compound with potential therapeutic applications. The following sections detail established animal models and experimental protocols to investigate its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.

Anti-inflammatory Activity

Dihydrochalcones have demonstrated significant anti-inflammatory effects. Animal models are crucial for evaluating the efficacy and mechanism of action of this compound in mitigating inflammation.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (100-120 g) or Swiss mice (20-25 g) are suitable for this study.

  • Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 5% Tween 80 in saline, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o. or Aspirin, 300 mg/kg, p.o.)[1]

    • This compound (various doses, e.g., 25, 75, and 150 mg/kg, p.o.)[2]

  • Treatment: Administer the test compound or controls orally one hour before inducing inflammation.[2]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[1][3]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after induction.[1][4]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Quantitative Data Summary:

CompoundDoseRouteAnimal Model% Inhibition of Edema (Peak)Reference
4-methoxycinnamyl p-coumarate25, 75, 150 mg/kgp.o.RatDose-dependent inhibition[2]
Indomethacin20 mg/kgi.p.MouseSignificant inhibition[3]
2',6'-dihydroxy-4'-methoxydihydrochalcone3 mg/kgp.o.MouseSignificant reduction in neutrophil migration[5][6]
Ethyl Phenylpropiolate (EPP)-Induced Ear Edema in Rats

This model is effective for screening topical anti-inflammatory agents.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (40-60 g).[2]

  • Grouping:

    • Vehicle Control (Acetone, 20 µL/ear)

    • Positive Control (Phenylbutazone, 1 mg/ear)[2]

    • This compound (e.g., 1-3 mg/ear)[2]

  • Treatment: Apply the test compound or controls topically to both ears.

  • Induction of Edema: Immediately after treatment, apply EPP (1 mg/ear) to both ears to induce inflammation.[2]

  • Measurement of Ear Edema: Measure the thickness of the ear using a digital caliper at various time points (e.g., 15, 30, 60, and 120 minutes) after EPP application.[7]

  • Data Analysis: Calculate the percentage of inhibition of ear edema for each group compared to the vehicle control.

Quantitative Data Summary:

CompoundDoseRouteAnimal Model% Inhibition of EdemaReference
4-methoxycinnamyl p-coumarate3 mg/earTopicalRatSignificant suppression[2]
Phenylbutazone1 mg/earTopicalRatSignificant inhibition[2]

Workflow for Anti-inflammatory Screening:

G cluster_0 Animal Preparation cluster_1 Inflammation Induction cluster_2 Data Collection & Analysis cluster_3 Outcome Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Dosing Dosing Grouping->Dosing Carrageenan_Injection Carrageenan_Injection Dosing->Carrageenan_Injection Paw Edema EPP_Application EPP_Application Dosing->EPP_Application Ear Edema Paw_Measurement Paw_Measurement Carrageenan_Injection->Paw_Measurement Ear_Measurement Ear_Measurement EPP_Application->Ear_Measurement Analysis_Paw Analysis_Paw Paw_Measurement->Analysis_Paw Efficacy_Determination Efficacy_Determination Analysis_Paw->Efficacy_Determination Analysis_Ear Analysis_Ear Ear_Measurement->Analysis_Ear Analysis_Ear->Efficacy_Determination

Caption: Workflow for assessing anti-inflammatory activity.

Antioxidant and Hepatoprotective Activity

The antioxidant potential of this compound can be evaluated in models of oxidative stress-induced organ damage.

Paraquat-Induced Liver Injury in Mice

Paraquat (B189505) is a herbicide that induces severe oxidative stress, leading to liver damage.

Experimental Protocol:

  • Animals: Male Swiss albino mice (25-30 g).

  • Grouping:

    • Normal Control (Saline, i.p.)

    • Paraquat Control (Paraquat, single dose of 20 mg/kg, i.p.)[8]

    • Positive Control (e.g., N-acetylcysteine, dose to be determined based on literature)

    • This compound (various doses, p.o.) + Paraquat

  • Treatment: Administer the test compound or controls orally for a specified period (e.g., 7-14 days) before paraquat challenge.

  • Induction of Injury: Administer a single intraperitoneal injection of paraquat (20 mg/kg).[8]

  • Sample Collection: Sacrifice the animals 24-48 hours after paraquat injection. Collect blood for serum analysis and liver tissue for histopathology and biochemical assays.

  • Biochemical Analysis:

  • Histopathological Analysis: Perform H&E staining of liver sections to assess necrosis, inflammation, and fatty changes.

Quantitative Data Summary (Hypothetical):

GroupTreatmentALT (U/L)AST (U/L)MDA (nmol/mg protein)GSH (µg/mg protein)
1Normal Control
2Paraquat Control↑↑↑↑↑↑↓↓
3Positive Control + Paraquat
4Dihydrochalcone (Low Dose) + Paraquat
5Dihydrochalcone (High Dose) + Paraquat↓↓↓↓↓↓↑↑

Signaling Pathway for Oxidative Stress and Inflammation:

G Paraquat Paraquat ROS Reactive Oxygen Species (ROS) Paraquat->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation GSH_Depletion GSH Depletion ROS->GSH_Depletion NFkB NF-κB Activation ROS->NFkB Hepatocellular_Damage Hepatocellular Damage Lipid_Peroxidation->Hepatocellular_Damage GSH_Depletion->Hepatocellular_Damage Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->Hepatocellular_Damage Dihydrochalcone This compound Dihydrochalcone->ROS Dihydrochalcone->NFkB

Caption: Proposed mechanism of hepatoprotection.

Neuroprotective Activity

The potential of this compound to protect against neurodegeneration can be assessed in relevant animal models.

Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model in Mice

Intracerebroventricular (ICV) injection of STZ induces an insulin-resistant state in the brain, mimicking aspects of sporadic Alzheimer's disease.

Experimental Protocol:

  • Animals: Male Swiss albino mice.

  • Grouping:

    • Sham Control (Saline, i.c.v.)

    • STZ Control (STZ, 3 mg/kg, i.c.v., single injection)[9]

    • Positive Control (e.g., Donepezil, 2.5 mg/kg, p.o.)[9]

    • This compound (e.g., 15 and 30 mg/kg, p.o.) + STZ[10]

  • Surgical Procedure: Anesthetize the mice and administer STZ or vehicle via a single bilateral ICV injection.[11]

  • Treatment: Begin oral administration of the test compound or controls daily for 21 days following STZ injection.[9]

  • Behavioral Assessment: Conduct behavioral tests such as the Morris Water Maze or Object Recognition Test to evaluate learning and memory.

  • Biochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue. Analyze brain homogenates for:

    • Oxidative stress markers (MDA, GSH)

    • Acetylcholinesterase (AChE) activity

    • Inflammatory markers (TNF-α, IL-1β)

    • Expression of Nrf2 and NF-κB[9]

Quantitative Data Summary:

CompoundDoseRouteAnimal ModelKey FindingsReference
2',6'-dihydroxy-4'-methoxy dihydrochalcone15, 30 mg/kgp.o.Mouse (STZ-induced)Improved spatial and aversive memory, decreased TBARS, increased GSH, decreased AChE activity[10]
Umuhengerin30 mg/kgp.o.Mouse (STZ-induced)Attenuated neuroinflammation and oxidative stress, upregulated Nrf2, downregulated NF-κB[9]

Anti-cancer Activity

The cytotoxic potential of this compound against cancer cells can be evaluated in vivo using xenograft models.

Human Tumor Xenograft Model in Immunocompromised Mice

This model involves the implantation of human cancer cells into immunodeficient mice.

Experimental Protocol:

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice).[12]

  • Cell Culture: Culture a human cancer cell line of interest (e.g., a liver cancer cell line like SMMC-7721).[13]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.

  • Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into groups:

    • Vehicle Control

    • Positive Control (a standard chemotherapeutic agent)

    • This compound (various doses, e.g., i.p. or p.o.)

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment), sacrifice the mice, excise the tumors, and weigh them.

  • Analysis: Compare the average tumor weight and volume between the treated and control groups.

Quantitative Data Summary:

CompoundDoseRouteCell LineAnimal Model% Tumor Growth InhibitionReference
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802)150 mg/kgi.p.SMMC-7721 (liver cancer)BALB/c nude mice~58% (by weight)[13][14]

Experimental Workflow for Xenograft Model:

G cluster_0 Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection cluster_3 Outcome Cell_Culture Cell_Culture Tumor_Implantation Tumor_Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor_Growth Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Administration Treatment_Administration Randomization->Treatment_Administration Tumor_Measurement Tumor_Measurement Treatment_Administration->Tumor_Measurement Endpoint_Analysis Endpoint_Analysis Tumor_Measurement->Endpoint_Analysis Efficacy_Evaluation Efficacy_Evaluation Endpoint_Analysis->Efficacy_Evaluation

Caption: Workflow for anti-cancer xenograft studies.

References

Application Note and Protocol for the HPLC Purification of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the purification of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a dihydrochalcone (B1670589) derivative. Dihydrochalcones are a class of natural products known for their diverse biological activities. For accurate in-vitro and in-vivo studies, as well as for use as a reference standard, a high degree of purity of the compound is essential. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a crude synthetic mixture or a partially purified natural product extract. The primary impurities from a typical synthesis route would be the unreacted starting materials and the corresponding chalcone, 4,4'-Dihydroxy-2',6'-dimethoxychalcone.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is provided in the table below.

PropertyValue
Molecular Formula C₁₇H₁₈O₅
Molecular Weight 302.32 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and acetonitrile (B52724).[1]
UV Maximum (λmax) Approximately 280 nm[2][3]

Experimental Protocols

  • Crude this compound

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ultrapure water

  • Formic acid (≥98%)

  • HPLC system with a preparative or semi-preparative pump, a UV-Vis detector, a fraction collector, and a data acquisition system.

  • Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)

  • Dissolve the crude this compound in a minimal amount of methanol or the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

The purification is achieved using a reversed-phase C18 column with a water/acetonitrile gradient mobile phase containing formic acid as a modifier to ensure good peak shape.

ParameterCondition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 4.0 mL/min
Detection 280 nm[2][3]
Injection Volume 500 µL (dependent on concentration and column size)
Column Temperature 25 °C

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
22.03070
22.17030
25.07030
  • Monitor the chromatogram in real-time and collect the fraction corresponding to the main peak of this compound.

  • Combine the collected fractions.

  • Remove the acetonitrile and a portion of the water using a rotary evaporator.

  • Freeze-dry the remaining aqueous solution to obtain the purified solid compound.

  • Analyze the purity of the final product by analytical HPLC.

Data Presentation

The following table summarizes the expected quantitative data from the purification process.

ParameterCrude SamplePurified Sample
Purity (by HPLC area %) ~85%>98%
Retention Time (min) 12.5 (major peak)12.5
Recovery N/A>90%
Yield (mg) 100 (starting material)~75

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Methanol filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection at 280 nm separate->detect collect Collect Fractions detect->collect evaporate Remove Solvent (Rotary Evaporator) collect->evaporate lyophilize Freeze-Dry to Obtain Solid Product evaporate->lyophilize analyze Purity Analysis by Analytical HPLC lyophilize->analyze

Caption: Workflow for the HPLC purification of this compound.

Purification_Strategy Crude Crude Product (Mixture of Compounds) HPLC Reversed-Phase HPLC (C18 Column) Crude->HPLC Pure Purified Product (>98% Purity) HPLC->Pure Impurities Impurities (Starting Materials, Chalcone) HPLC->Impurities

Caption: Logical relationship of the HPLC purification strategy.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection at 280 nm allows for efficient separation from common impurities. This protocol is suitable for obtaining high-purity material required for research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers and scientists involved in the synthesis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone.

Troubleshooting Guide

Low yield or failed reactions are common challenges in multi-step organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Claisen-Schmidt condensation to form the intermediate chalcone (B49325), followed by selective hydrogenation.

Issue IDProblemPotential CausesRecommended Solutions
CS-01 Low yield of the intermediate chalcone (4,2',6'-Trihydroxy-4',6'-dimethoxychalcone) Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature moderately. Prolonged reaction at high temperatures can lead to side products.
Side reactions: Self-condensation of the acetophenone (B1666503) or Cannizzaro reaction of the aldehyde.- Slowly add the aldehyde to the reaction mixture. - Use a suitable base and solvent system. Ethanolic KOH or NaOH is commonly used.[1]
Poor quality of reagents: Degradation of aldehyde or ketone.- Use freshly distilled or purified starting materials. - Check the purity of reagents by NMR or other spectroscopic methods.
Incorrect stoichiometry: Molar ratio of reactants not optimized.- An equimolar ratio of the acetophenone and benzaldehyde (B42025) is a good starting point.[1] Some protocols suggest a slight excess of the aldehyde.
CS-02 Formation of multiple products in the Claisen-Schmidt condensation Presence of multiple acidic protons in the starting materials leading to different enolates.- Protect hydroxyl groups on the acetophenone if they interfere with the desired reaction.
Reaction conditions favoring side reactions. - Optimize the base concentration and temperature. Lower temperatures can sometimes improve selectivity.
HY-01 Low yield of the final dihydrochalcone (B1670589) Inefficient hydrogenation: Poor catalyst activity or inappropriate reaction conditions.- Ensure the use of an active catalyst (e.g., fresh Pd/C). - Optimize hydrogen pressure, temperature, and reaction time.[2] - Consider alternative hydrogenation methods like transfer hydrogenation.[3]
Over-reduction: Reduction of the aromatic rings or carbonyl group.- Use a selective catalyst. Pd/C is generally selective for the C=C double bond.[4] - Monitor the reaction closely and stop it once the chalcone has been consumed (TLC analysis).
Catalyst poisoning: Impurities in the substrate or solvent.- Purify the intermediate chalcone before hydrogenation. - Use high-purity solvents.
PU-01 Difficulty in purifying the final product Presence of persistent impurities: Unreacted starting materials, chalcone intermediate, or side products.- Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water, ethyl acetate (B1210297)/hexane). - Column chromatography on silica (B1680970) gel may be necessary for high purity.
Product instability: Degradation of the dihydroxy-dihydrochalcone.- Dihydrochalcones can be sensitive to heat and acidic conditions.[5] Avoid prolonged heating and strong acids during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and established method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2,6-dihydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde (B117250) to form the corresponding chalcone (an α,β-unsaturated ketone).[6][7] The second step is the selective catalytic hydrogenation of the carbon-carbon double bond of the chalcone to yield the desired dihydrochalcone.[4][8]

Q2: Which base is most effective for the Claisen-Schmidt condensation step?

A2: Aqueous or alcoholic solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are typically used to catalyze the Claisen-Schmidt condensation.[1] The choice of base and solvent can influence the reaction rate and yield.

Q3: How can I selectively reduce the double bond of the chalcone without affecting the carbonyl group or the aromatic rings?

A3: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and selective method for reducing the C=C double bond of chalcones to form dihydrochalcones.[4] Other catalysts, such as ruthenium-based nanocatalysts, have also been reported to give high conversion and selectivity.[2] It is crucial to perform the reaction under controlled conditions (e.g., atmospheric or low hydrogen pressure) to avoid over-reduction.

Q4: What are the key parameters to control for a high-yield hydrogenation reaction?

A4: The key parameters to optimize for a successful hydrogenation are:

  • Catalyst selection and loading: Pd/C is a common choice. The catalyst loading is typically in the range of 5-10 mol%.

  • Hydrogen source and pressure: Gaseous hydrogen at atmospheric or slightly elevated pressure is often sufficient.[2] Transfer hydrogenation using a hydrogen donor like triethylsilane is also an option.[3][4]

  • Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used.

  • Temperature: The reaction is often carried out at room temperature.

  • Reaction time: This should be monitored by TLC to ensure complete conversion of the chalcone without the formation of byproducts.

Q5: My final product appears to be degrading. What are the stability considerations for dihydrochalcones?

A5: Dihydrochalcones, particularly those with multiple hydroxyl groups, can be susceptible to oxidation and degradation, especially at elevated temperatures or under acidic or basic conditions.[5] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.

Experimental Protocols

Step 1: Synthesis of 4,2',6'-Trihydroxy-4',6'-dimethoxychalcone (Claisen-Schmidt Condensation)

This protocol is a generalized procedure based on standard Claisen-Schmidt condensation reactions.[1][9]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,6-Dihydroxy-4-methoxyacetophenone182.171.82 g0.01
4-Hydroxybenzaldehyde122.121.22 g0.01
Potassium Hydroxide (KOH)56.112.81 g0.05
Ethanol (95%)-50 mL-
Deionized Water-50 mL-
Hydrochloric Acid (HCl), 2M-As needed-

Procedure:

  • Dissolve 2,6-dihydroxy-4-methoxyacetophenone (1.82 g, 0.01 mol) and 4-hydroxybenzaldehyde (1.22 g, 0.01 mol) in 30 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a solution of potassium hydroxide (2.81 g, 0.05 mol) in a mixture of 20 mL of ethanol and 50 mL of deionized water.

  • Slowly add the KOH solution to the stirred solution of the acetophenone and aldehyde at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify to pH 2-3 with 2M HCl.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude product in a desiccator. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol is based on selective hydrogenation methods for chalcones.[4][8]

Reagents and Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4,2',6'-Trihydroxy-4',6'-dimethoxychalcone302.293.02 g0.01
Palladium on Carbon (Pd/C), 10%-0.15 g-
Ethanol-100 mL-
Hydrogen (H₂) gas2.02Balloon or H₂ supply-

Procedure:

  • Place the synthesized chalcone (3.02 g, 0.01 mol) and 10% Pd/C (0.15 g) in a suitable hydrogenation flask.

  • Add 100 mL of ethanol to the flask.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and then fill it with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC. The disappearance of the colored chalcone spot and the appearance of a new, UV-active spot for the dihydrochalcone indicates the reaction is proceeding.

  • Once the reaction is complete (typically 4-8 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., aqueous ethanol or ethyl acetate-hexane) to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation cluster_purification Purification A 2,6-Dihydroxy-4-methoxyacetophenone C Reaction Mixture (Ethanol, aq. KOH) A->C B 4-Hydroxybenzaldehyde B->C D Intermediate Chalcone C->D Stirring, RT E Intermediate Chalcone F Hydrogenation (Pd/C, H₂, Ethanol) E->F G Crude Dihydrochalcone F->G Stirring, RT H Purification (Recrystallization) G->H I Final Product: 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Flow Start Low Yield of Final Product Check_Step1 Analyze Chalcone Intermediate (Yield and Purity) Start->Check_Step1 Step1_OK Chalcone Yield & Purity OK? Check_Step1->Step1_OK Troubleshoot_CS Troubleshoot Claisen-Schmidt (See Table CS-01, CS-02) Step1_OK->Troubleshoot_CS No Troubleshoot_HY Troubleshoot Hydrogenation (See Table HY-01) Step1_OK->Troubleshoot_HY Yes Check_Purification Review Purification Protocol (See Table PU-01) Troubleshoot_HY->Check_Purification

Caption: Logical troubleshooting flow for low yield in the synthesis.

References

"stability issues of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone. The information is designed to address common stability issues encountered during experimental work.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of Compound in Aqueous Solution Low aqueous solubility. Dihydrochalcones can have limited solubility in purely aqueous buffers.Prepare a stock solution in an organic solvent like DMSO or ethanol.[1] For aqueous working solutions, use a co-solvent system (e.g., water-ethanol or water-glycerol mixtures) to improve solubility.[2] Warming the solution may also temporarily increase solubility.[1]
Rapid Degradation of Compound Unfavorable pH of the solution. Phenolic compounds, including dihydrochalcones, can be unstable at alkaline pH.[3]Adjust the pH of the solution to a more acidic or neutral range. For similar dihydrochalcones like neohesperidin (B1678168) dihydrochalcone (B1670589), maximum stability is observed between pH 3-5.[4]
Exposure to high temperatures. Thermal degradation can occur, especially during processes like pasteurization or autoclaving.Store stock and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term storage).[1] Avoid prolonged exposure to high temperatures during experiments.
Presence of oxidative agents. Phenolic hydroxyl groups are susceptible to oxidation.Degas solvents to remove dissolved oxygen. Consider adding antioxidants or chelating agents like EDTA to the buffer to prevent metal-catalyzed oxidation.[5]
Exposure to light. Photodegradation can be a concern for many phenolic compounds.Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1][6]
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium over the incubation period.Perform a stability study of the compound in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). This will help determine the compound's half-life and whether fresh solutions need to be prepared during the experiment.
Difficulty in Quantifying the Compound Adsorption to container surfaces.Use silanized glassware or low-adsorption plasticware to minimize loss of the compound.
Inappropriate analytical method.Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on available data for this compound, Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions.[1] For subsequent dilutions into aqueous buffers, it is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause cellular toxicity or other interferences.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A2: While specific data for this compound is not available, studies on the related compound neohesperidin dihydrochalcone show maximum stability in the pH range of 3-5.[4] It is generally recommended to maintain a slightly acidic to neutral pH to minimize degradation. Degradation rates of phenolic compounds often increase as the pH becomes more alkaline.[3]

Q3: How should I store solutions of this compound?

A3: For long-term storage, stock solutions prepared in an appropriate solvent should be kept at -20°C or -80°C.[1] For short-term storage, 4°C is recommended.[1] All solutions should be protected from light to prevent photodegradation.[1][6]

Q4: Can I heat the solution to dissolve the compound?

A4: Gentle warming and sonication can be used to aid in the dissolution of this compound.[1] However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. Studies on similar compounds have shown that thermodegradation follows first-order kinetics and is dependent on pH.[3]

Q5: How can I monitor the stability of my compound in a specific buffer or medium?

A5: You can perform a stability study by incubating the compound in the desired solution under your experimental conditions (e.g., temperature, light exposure). At various time points, aliquots can be taken and the concentration of the remaining compound can be quantified using a suitable analytical method like HPLC. This will allow you to determine the degradation kinetics and half-life of the compound in your specific experimental setup.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure to determine the stability of the compound under different pH and temperature conditions.

1. Materials:

  • This compound
  • DMSO (or other suitable organic solvent)
  • Aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • Incubators or water baths set to desired temperatures (e.g., 25°C, 37°C, 50°C)
  • Amber vials or light-protected containers

2. Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).
  • Preparation of Working Solutions: Dilute the stock solution with the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final DMSO concentration is low and consistent across all samples.
  • Incubation: Aliquot the working solutions into amber vials and place them in incubators at the different test temperatures.
  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of the compound. If immediate analysis is not possible, store the samples at -80°C.
  • Data Analysis: Plot the concentration of the compound versus time for each condition. Determine the degradation rate constant and half-life by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (in DMSO) Working Prepare Working Solutions (in different buffers) Stock->Working Incubate Incubate at various Temperatures & pH Working->Incubate Sample Sample at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis (Kinetics & Half-life) HPLC->Data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Instability Observed (e.g., Degradation, Precipitation) pH Inappropriate pH Start->pH Temp High Temperature Start->Temp Light Light Exposure Start->Light Solubility Low Solubility Start->Solubility AdjustpH Adjust pH (3-5) pH->AdjustpH ControlTemp Control Temperature Temp->ControlTemp ProtectLight Protect from Light Light->ProtectLight UseCosolvent Use Co-solvent Solubility->UseCosolvent

Caption: Logic diagram for troubleshooting stability issues.

References

Technical Support Center: Crystallization of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound "oils out" and forms a liquid layer instead of crystals upon cooling. What should I do?

A1: "Oiling out" is a common issue with polar compounds, where the solute separates from the supersaturated solution as a liquid rather than a solid. This can be caused by several factors. Here are some troubleshooting steps:

  • Reduce the cooling rate: Rapid cooling can lead to a sudden drop in solubility, favoring the formation of an oil. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulation of the flask can help slow down the cooling process.

  • Decrease the concentration: A highly concentrated solution is more likely to oil out. Try using a larger volume of the solvent to dissolve your compound.

  • Change the solvent system: The choice of solvent is critical. If you are using a single solvent, consider a mixed solvent system. A good starting point for polar compounds like this dihydrochalcone (B1670589) is a mixture of a "good" solvent where the compound is soluble (like ethanol (B145695) or methanol) and a "poor" or "anti-solvent" where it is less soluble (like water or a non-polar solvent like hexane).

  • Seeding: Introduce a small seed crystal of the pure compound to the solution as it cools. This provides a nucleation site and can encourage the growth of larger crystals rather than oiling out.

Q2: No crystals are forming, even after the solution has cooled for an extended period. What is the problem?

A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.

  • Insufficient concentration: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of your compound.

  • Induce crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation. Scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation sites. As mentioned above, adding a seed crystal is also a very effective method.

  • Re-evaluate your solvent: The compound may still be too soluble in the chosen solvent, even at low temperatures. You may need to select a different solvent or adjust the ratio of your mixed solvent system to include more of the "poor" solvent.

Q3: The crystals that formed are very small, like a fine powder. How can I get larger crystals?

A3: The formation of very small crystals is often due to rapid nucleation from a highly supersaturated solution.

  • Slow down the crystallization process: As with oiling out, a slower cooling rate will allow for the growth of fewer, larger crystals.

  • Reduce the level of supersaturation: Using a slightly more dilute solution can help to slow down the nucleation rate.

Q4: The crystallized product is colored or appears impure. What went wrong?

A4: This indicates that impurities have been trapped within the crystal lattice.

  • Recrystallization: The purpose of crystallization is purification. If the initial product is impure, a second recrystallization step is often necessary.

  • Charcoal treatment: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the crystallization of this compound?

A1: Based on the polar nature of the compound, a good starting point would be a polar protic solvent like ethanol or methanol . Given that the compound is soluble in DMSO with heating, these alcohols should also be effective at elevated temperatures.[1] A mixed solvent system, such as ethanol-water , is often effective for phenolic compounds. You would dissolve the compound in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy (the cloud point), then add a few more drops of hot ethanol to redissolve the precipitate before allowing it to cool slowly.

Q2: Is there any available solubility data for this compound?

Q3: How can I perform a small-scale solubility test?

A3: To perform a solubility test, place a small amount of your compound (e.g., 10-20 mg) in a test tube and add a small volume of the solvent to be tested (e.g., 0.5 mL). Observe if it dissolves at room temperature. If not, gently heat the mixture and observe if it dissolves. Then, cool the solution to see if crystals form. An ideal solvent will dissolve the compound when hot but not at room temperature.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or ethyl acetate).

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Mixed Solvent Recrystallization (e.g., Ethanol-Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-solvent: While keeping the solution hot, slowly add hot water (the "anti-solvent") dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol, using a cold mixture of the ethanol-water solution for washing.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityObservationsReference
DMSO25 mg/mLRequires ultrasonic and warming[1]

Note: Further experimental determination of solubility in other common solvents is recommended.

Visualizations

Troubleshooting_Workflow Start Start Crystallization Issue Issue Encountered? Start->Issue OilingOut Compound 'Oils Out' Issue->OilingOut Yes NoCrystals No Crystals Form Issue->NoCrystals Yes SmallCrystals Crystals Too Small Issue->SmallCrystals Yes ImpureCrystals Impure/Colored Crystals Issue->ImpureCrystals Yes Success Successful Crystallization Issue->Success No Sol_Oiling 1. Slow Cooling Rate 2. Decrease Concentration 3. Change Solvent System 4. Add Seed Crystal OilingOut->Sol_Oiling Sol_NoCrystals 1. Concentrate Solution 2. Induce Nucleation (Scratch/Seed) 3. Re-evaluate Solvent NoCrystals->Sol_NoCrystals Sol_SmallCrystals 1. Slow Cooling Rate 2. Reduce Supersaturation SmallCrystals->Sol_SmallCrystals Sol_ImpureCrystals 1. Recrystallize 2. Use Activated Charcoal ImpureCrystals->Sol_ImpureCrystals Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_SmallCrystals->Start Retry Sol_ImpureCrystals->Start Retry

Caption: Troubleshooting workflow for common crystallization issues.

Experimental_Workflow Start Start: Crude Compound SolventTest Small-Scale Solvent Test Start->SolventTest ChooseSolvent Choose Optimal Solvent/System SolventTest->ChooseSolvent SingleSolvent Single Solvent Recrystallization ChooseSolvent->SingleSolvent Single Solvent Suitable MixedSolvent Mixed Solvent Recrystallization ChooseSolvent->MixedSolvent Mixed Solvent Needed Dissolve Dissolve in Minimal Hot Solvent SingleSolvent->Dissolve MixedSolvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: General experimental workflow for crystallization.

References

Technical Support Center: Optimization of Enzymatic Conversion to Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of chalcones to dihydrochalcones.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation.

Issue IDQuestionPossible Causes & Solutions
LOW-YIELD-01 Why is my dihydrochalcone (B1670589) yield consistently low? 1. Suboptimal Enzyme Activity: * Enzyme Denaturation: Improper storage or handling can lead to loss of enzyme activity. Verify storage conditions (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. Confirm enzyme integrity using SDS-PAGE. * Incorrect Cofactors: Many reductases, like chalcone (B49325) reductase (CHR), require a cofactor such as NADPH for activity. Ensure the cofactor is present in a sufficient concentration, and consider implementing a cofactor regeneration system for cost-effectiveness in larger-scale reactions. * Suboptimal Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Literature suggests that for many chalcone reductases, a pH around 7.0 and temperatures between 25-37°C are favorable. 2. Poor Substrate Bioavailability: * Low Solubility: Chalcones are often poorly soluble in aqueous buffers, limiting their availability to the enzyme. Consider the use of a co-solvent like DMSO or ethanol (B145695), but be mindful that high concentrations can inhibit or denature the enzyme. Test a range of co-solvent concentrations to find the optimal balance. 3. Enzyme Inhibition: * Substrate Inhibition: High concentrations of the chalcone substrate can sometimes inhibit the enzyme. Try varying the substrate concentration to identify any inhibitory effects. A fed-batch approach, where the substrate is added incrementally, can mitigate this issue. * Product Inhibition: The accumulation of the dihydrochalcone product may inhibit the enzyme. If possible, consider in-situ product removal methods.
SIDE-PROD-01 I am observing significant side product formation. How can I improve selectivity? 1. Non-Specific Enzymatic Activity: * Some enzymes may exhibit promiscuous activity, leading to the formation of undesired byproducts. If using a whole-cell system, endogenous enzymes from the host organism could be responsible. Consider using a purified enzyme or an engineered microbial strain with the relevant competing pathways knocked out. 2. Chemical Instability of Substrate/Product: * Chalcones can undergo isomerization (e.g., trans-cis) when exposed to light, which may affect their affinity for the enzyme.[1] Perform reactions and purifications in the dark or under amber light to minimize this. 3. Whole-Cell Biotransformation Issues: * Microbial catalysts can sometimes further metabolize the desired dihydrochalcone product.[2] Monitor the reaction over time to identify the optimal endpoint before product degradation occurs. Reducing the reaction time or using a resting-cell instead of a growing-cell system might be beneficial.
ENZ-STAB-01 My enzyme seems to lose activity over the course of the reaction. What can I do to improve its stability? 1. Proteolysis: * If using a crude cell lysate, proteases can degrade your enzyme. The addition of a protease inhibitor cocktail can help to prevent this. 2. Unfavorable Reaction Conditions: * Extreme pH or temperature can lead to enzyme denaturation over time. Ensure your reaction conditions are within the enzyme's stable range. 3. Shear Stress: * In stirred-tank bioreactors, high agitation rates can cause shear stress and denature the enzyme. Optimize the agitation speed to ensure adequate mixing without damaging the enzyme. 4. Oxidation: * Some enzymes are sensitive to oxidation. Degassing the buffer or adding a reducing agent like dithiothreitol (B142953) (DTT) may improve stability.
PUR-PROB-01 I'm having difficulty purifying my dihydrochalcone product. 1. Co-elution with Substrate: * Chalcones and their corresponding dihydrochalcones have similar polarities, which can make chromatographic separation challenging. Optimize your chromatography method by using a shallower gradient (for liquid chromatography) or a different solvent system (for column chromatography). Techniques like recrystallization can also be effective for purification.[1] 2. Product Precipitation: * Dihydrochalcones can sometimes precipitate out of the reaction mixture. While this can aid in initial recovery, it may also co-precipitate impurities. Ensure the product is fully redissolved before further purification steps.

Frequently Asked Questions (FAQs)

1. What are the most common enzymes used for the conversion of chalcones to dihydrochalcones?

The most commonly employed enzymes are from the oxidoreductase family, specifically enoate reductases and chalcone reductases (CHRs).[3] Whole-cell biotransformations using various yeast strains, such as Yarrowia lipolytica and Saccharomyces cerevisiae, are also widely used and are effective for this conversion.[2][4]

2. How can I monitor the progress of my enzymatic reaction?

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the disappearance of the chalcone substrate and the appearance of the dihydrochalcone product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[2]

3. What are typical reaction conditions for a whole-cell yeast biotransformation?

A typical protocol involves cultivating the yeast strain in a suitable growth medium until it reaches a desired cell density. The cells are then harvested and resuspended in a buffer (e.g., phosphate (B84403) buffer, pH 7.0). The chalcone substrate, often dissolved in a minimal amount of an organic solvent like ethanol or DMSO, is then added to the cell suspension. The reaction is typically incubated at a controlled temperature (e.g., 28-30°C) with agitation for a period ranging from a few hours to several days.[1]

4. Is a cofactor regeneration system necessary for in vitro reactions?

While not strictly necessary for small-scale experiments, a cofactor regeneration system is highly recommended for larger-scale reactions to reduce the cost associated with the stoichiometric addition of expensive cofactors like NADPH.

5. What is the biosynthetic pathway for dihydrochalcones in plants?

Dihydrochalcones are synthesized via a branch of the phenylpropanoid pathway. The key committed step is the reduction of a cinnamoyl-CoA ester to its corresponding dihydro-cinnamoyl-CoA ester, which is then used by chalcone synthase.

Quantitative Data Summary

Table 1: Comparison of Yeast Strains for Dihydrochalcone Synthesis

Yeast StrainSubstrateConversion (%)Reaction TimeReference
Yarrowia lipolytica KCh 714'-hydroxychalcone>98-99%A few hours[1]
Rhodotorula rubra KCh 44'-hydroxychalcone95.1%Not Specified[2]
Rhodotorula marina KCh 774'-hydroxychalcone95.4%Not Specified[2]
Saccharomyces cerevisiaeVarious chalcones>90%Not Specified[4]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation using Yarrowia lipolytica

This protocol is adapted from studies on yeast-mediated chalcone reduction.[1][2]

1. Yeast Cultivation:

  • Inoculate a single colony of Yarrowia lipolytica into 100 mL of YPG medium (1% yeast extract, 2% peptone, 2% glucose).

  • Incubate at 28°C with shaking at 200 rpm for 48 hours.

2. Biotransformation:

  • Harvest the yeast cells by centrifugation (5000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with sterile distilled water.

  • Resuspend the cell pellet in 100 mL of sterile 0.1 M phosphate buffer (pH 7.0).

  • Prepare a stock solution of the chalcone substrate (e.g., 100 mg/mL) in ethanol.

  • Add the chalcone stock solution to the cell suspension to a final concentration of 1 mg/mL.

  • Incubate the reaction mixture at 28°C with shaking at 200 rpm.

3. Monitoring and Product Extraction:

  • Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate (B1210297), and analyzing by TLC or HPLC.

  • Once the reaction is complete, extract the entire reaction mixture three times with an equal volume of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

4. Purification:

  • Purify the crude dihydrochalcone product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: In Vitro Enzymatic Conversion using Chalcone Reductase

This is a general protocol for an in vitro enzymatic reaction.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Phosphate buffer (pH 7.0)

    • 1-5 µM purified Chalcone Reductase

    • 1 mM NADPH

    • 100 µM Chalcone substrate (added from a concentrated stock in DMSO)

  • The final volume of the reaction should be between 100 µL and 1 mL.

2. Incubation:

  • Incubate the reaction mixture at 30°C for 1-4 hours.

3. Reaction Quenching and Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate containing a small amount of acetic acid (to acidify the mixture).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a new tube.

4. Analysis:

  • Analyze the extracted product by HPLC or GC-MS to determine the conversion and yield.

Visualizations

Dihydrochalcone_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H CoumaroylCoA p-Coumaroyl-CoA _4CL 4CL CoumaroylCoA->_4CL DihydroCoumaroylCoA p-Dihydrocoumaroyl-CoA CHS CHS DihydroCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS Phloretin Phloretin (a Dihydrochalcone) PAL->Cin C4H->CoumaroylCoA _4CL->DihydroCoumaroylCoA NADPH -> NADP+ HCDBR HCDBR CHS->Phloretin Experimental_Workflow Start Start: Chalcone Substrate EnzymePrep Enzyme Preparation (Purified Enzyme or Whole-Cell Biocatalyst) Start->EnzymePrep Reaction Enzymatic Reaction (Buffer, Cofactors, Substrate) Start->Reaction EnzymePrep->Reaction Monitoring Reaction Monitoring (TLC, HPLC, GC) Reaction->Monitoring Extraction Product Extraction (Solvent Extraction) Reaction->Extraction Monitoring->Reaction Optimization Loop Purification Purification (Chromatography, Recrystallization) Extraction->Purification Analysis Final Product Analysis (NMR, MS) Purification->Analysis End End: Purified Dihydrochalcone Analysis->End

References

Technical Support Center: Enhancing the Bioavailability of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone.

Frequently Asked Questions (FAQs)

Q1: What are the expected bioavailability challenges with this compound?

A1: Based on the structural characteristics of dihydrochalcones, this compound is anticipated to exhibit low aqueous solubility and potentially poor intestinal permeability.[1] Dihydrochalcones are a class of polyphenolic compounds that often face limitations in clinical applications due to their low solubility and bioavailability.[1] These factors can significantly hinder its absorption in the gastrointestinal tract, leading to low systemic exposure after oral administration.

Q2: What is the solubility of this compound?

Q3: How can I assess the intestinal permeability of this compound?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[3][4] This assay utilizes a monolayer of differentiated Caco-2 cells to simulate the intestinal epithelial barrier. By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, the apparent permeability coefficient (Papp) can be determined. A low Papp value would suggest poor intestinal permeability.

Q4: What are the primary strategies to enhance the bioavailability of this dihydrochalcone?

A4: The main approaches focus on improving its solubility and/or intestinal permeability. Key strategies include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[2]

  • Nanoemulsions: Encapsulating the hydrophobic compound in the oil phase of a nano-sized emulsion can improve its solubilization in the gastrointestinal fluids and facilitate its absorption.

  • Chemical Modification: While not a direct formulation approach, structural modifications can be explored to improve physicochemical properties, though this falls outside the scope of this guide.

Troubleshooting Guides

Issue 1: Low and Variable Results in In Vitro Dissolution Studies
Potential Cause Troubleshooting Steps
Poor wetting of the compound. 1. Incorporate a surfactant (e.g., Tween 80, Sodium Lauryl Sulfate) at a low concentration in the dissolution medium. 2. Consider micronization of the raw material to increase the surface area.
Precipitation of the compound in the aqueous dissolution medium. 1. Use a biorelevant dissolution medium that mimics the composition of intestinal fluids (e.g., FaSSIF, FeSSIF). 2. For formulated products like solid dispersions, ensure the polymer provides adequate stabilization against recrystallization.
Inaccurate quantification of the dissolved compound. 1. Develop and validate a specific and sensitive analytical method (e.g., HPLC-UV, LC-MS/MS) for the quantification of this compound. 2. Ensure complete dissolution of the withdrawn samples in the analytical solvent before analysis.
Issue 2: Inconsistent Monolayer Integrity in Caco-2 Permeability Assays
Potential Cause Troubleshooting Steps
Cytotoxicity of the compound or formulation. 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of your compound and formulation components on Caco-2 cells. 2. Adjust the concentration of the test compound in the permeability assay to a sub-toxic level.
Improper cell culture and maintenance. 1. Ensure Caco-2 cells are cultured for 21-25 days to allow for proper differentiation and formation of tight junctions. 2. Regularly monitor the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity before and after the experiment. A significant drop in TEER indicates a compromised monolayer.
Incompatible formulation excipients. 1. Evaluate the effect of individual excipients used in your formulation on the viability and integrity of the Caco-2 cell monolayer.
Issue 3: Physical Instability of Nanoemulsion Formulation (e.g., Creaming, Sedimentation, Phase Separation)
Potential Cause Troubleshooting Steps
Inappropriate oil, surfactant, or co-surfactant selection. 1. Screen different GRAS (Generally Recognized As Safe) oils, surfactants, and co-surfactants to find a compatible system for your compound. 2. Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges of the components for a stable nanoemulsion region.
Insufficient energy input during emulsification. 1. Optimize the parameters of the high-energy emulsification method used (e.g., sonication time and amplitude, homogenization pressure and number of cycles).
Ostwald ripening. 1. Select an oil phase with very low aqueous solubility. 2. Incorporate a small amount of a hydrophobic polymer in the oil phase.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical state of the drug (e.g., using DSC and XRD to confirm amorphous conversion).

Protocol 2: Formulation of a Nanoemulsion by High-Pressure Homogenization
  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) with a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., Transcutol, ethanol). Gently heat if necessary to ensure complete dissolution.

    • Aqueous Phase: Prepare an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and entrapment efficiency.

Protocol 3: Caco-2 Cell Permeability Assay
  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer, with a final DMSO concentration typically ≤ 1%) to the apical (A) side for apical-to-basolateral (A-B) transport assessment.

    • For basolateral-to-apical (B-A) transport, add the compound to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • At predetermined time intervals, collect samples from the receiver compartment (B for A-B, and A for B-A) and replace with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the involvement of active efflux.

Protocol 4: LC-MS/MS Method for Quantification in Biological Matrices (Adapted from a method for a related dihydrochalcone)[7][8]
  • Sample Preparation:

    • To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples.

Data Presentation

Table 1: Physicochemical and Predicted Biopharmaceutical Properties of this compound

Parameter Value / Prediction Source / Method
Molecular Formula C₁₇H₁₈O₅[5]
Molecular Weight 302.32 g/mol [5]
Melting Point 192 - 193 °C[1]
Solubility in DMSO 25 mg/mL[2]
Predicted Aqueous Solubility LowBased on general properties of dihydrochalcones[1] and in silico models.
Predicted Caco-2 Permeability Low to ModerateBased on general properties of polyphenols and in silico models.[6]

Table 2: Comparison of Bioavailability Enhancement Strategies

Strategy Formulation Components Typical Improvement in Bioavailability Key Characterization Parameters
Solid Dispersion Drug, Hydrophilic Polymer (e.g., PVP, HPMC)2 to 10-foldDissolution rate, Drug crystallinity (XRD, DSC), Drug-polymer interaction (FTIR)
Nanoemulsion Drug, Oil, Surfactant, Co-surfactant, Water5 to 20-foldDroplet size, Polydispersity Index (PDI), Zeta potential, Entrapment efficiency

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment raw_material 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone solid_dispersion Solid Dispersion (e.g., Solvent Evaporation) raw_material->solid_dispersion Strategy 1 nanoemulsion Nanoemulsion (e.g., High-Pressure Homogenization) raw_material->nanoemulsion Strategy 2 dissolution Dissolution Studies solid_dispersion->dissolution nanoemulsion->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk_study Pharmacokinetic Study (e.g., in Rats) caco2->pk_study Promising Candidates bioavailability Bioavailability Determination pk_study->bioavailability troubleshooting_logic start Low Bioavailability Observed q1 Is aqueous solubility low? start->q1 q2 Is intestinal permeability low? q1->q2 No solubility_enhancement Implement Solubility Enhancement Strategy (e.g., Solid Dispersion) q1->solubility_enhancement Yes permeability_enhancement Implement Permeability Enhancement Strategy (e.g., Nanoemulsion with permeation enhancers) q2->permeability_enhancement Yes, and solubility is adequate combined_strategy Implement Combined Strategy (e.g., Drug in Nanoemulsion) q2->combined_strategy Yes, and solubility is also low re_evaluate Re-evaluate Bioavailability q2->re_evaluate No to both solubility_enhancement->q2 permeability_enhancement->re_evaluate combined_strategy->re_evaluate signaling_pathway_absorption cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium (Enterocytes) cluster_blood Systemic Circulation formulation Enhanced Formulation (e.g., Nanoemulsion) dissolved_drug Dissolved Drug Molecules formulation->dissolved_drug Release passive Passive Diffusion (Transcellular/Paracellular) dissolved_drug->passive efflux P-gp Efflux Pump passive->efflux absorbed_drug Absorbed Drug passive->absorbed_drug

References

Validation & Comparative

A Comparative Analysis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone and Other Chalcones in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activities, experimental data, and underlying mechanisms of a promising dihydrochalcone (B1670589) compared to other relevant chalcone (B49325) derivatives.

Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. Their core structure, a 1,3-diaryl-2-propen-1-one backbone, allows for extensive chemical modification, leading to a wide array of derivatives with activities spanning anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This guide provides a comparative analysis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone against other notable chalcones, focusing on their anti-inflammatory and anticancer effects, supported by available experimental data and detailed methodologies.

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the available quantitative data on the biological activities of this compound and other selected chalcones. Direct comparative studies are limited, and thus data from various sources are presented. It is important to consider the different experimental conditions when interpreting these values.

Table 1: Anti-inflammatory Activity of Selected Chalcones

CompoundTargetAssay SystemIC50 ValueReference
This compound COX-1In vitro enzyme assayData not publicly available[1][2]
COX-2In vitro enzyme assayData not publicly available[1][2]
2',6'-Dihydroxy-4'-methoxydihydrochalconePro-inflammatory mediators (IL-1β, TNF, nitrite)LPS-stimulated RAW 264.7 macrophagesSignificant reduction observed[3]
2',4-Dihydroxy-4',6'-dimethoxy-chalconeNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells~83.95% inhibition at 20 µM[3]
Chalcone Derivative (C64)COX-2In vitro enzyme assay0.092 µM[4]
5-LOXIn vitro enzyme assay0.136 µM[4]

Table 2: Anticancer Activity of Selected Chalcones against Breast Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compound HT-1080 (Fibrosarcoma)MTT Assay67.2 µM[5]
2',4-Dihydroxy-4',6'-dimethoxy-chalconeMCF-7MTT Assay4.19 ± 1.04 µM[6]
MDA-MB-231MTT Assay6.12 ± 0.84 µM[6]
Chalcone Derivative (A14)MCF-7CCK-8 Assay9.795 µM[7]
2-HydroxychalconeMDA-MB-231Growth inhibition4.6 µM[8]
XanthohumolMDA-MB-231Growth inhibition6.7 µM[8]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of chalcones against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test chalcones dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Co-factors (e.g., hematin, epinephrine)

  • Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2) detection or other suitable detection methods.

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.

  • Inhibitor Incubation: The test chalcones are pre-incubated with the enzyme solution for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a strong acid.

  • Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a specific EIA kit according to the manufacturer's instructions. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the inhibitor to the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test chalcones dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test chalcones for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) only.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Chalcones exert their biological effects by modulating various cellular signaling pathways. Below are representations of key pathways implicated in the anti-inflammatory and anticancer activities of chalcones, visualized using the DOT language for Graphviz.

Anti-inflammatory Action via NF-κB Pathway Inhibition

Many chalcones exhibit anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11][12] This pathway is a central regulator of the inflammatory response.

NF_kB_Inhibition Chalcone-Mediated NF-κB Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocates to inflammation Inflammatory Gene Expression (COX-2, iNOS, TNF-α) nucleus->inflammation Induces chalcone Chalcone chalcone->IKK Inhibits chalcone->NFkB_active Inhibits Translocation

Caption: Chalcone-mediated inhibition of the NF-κB signaling pathway.

Anticancer Action via Induction of Mitochondrial Apoptosis

Several chalcones induce apoptosis (programmed cell death) in cancer cells through the mitochondrial (intrinsic) pathway.[13][14] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Mitochondrial_Apoptosis Chalcone-Induced Mitochondrial Apoptosis cluster_bcl2 Bcl-2 Family Regulation chalcone Chalcone Bax Bax (Pro-apoptotic) chalcone->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) chalcone->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Forms Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Caption: Induction of mitochondrial apoptosis by chalcones.

Conclusion

This compound and its related chalcone analogs represent a promising class of compounds with significant potential in the development of novel anti-inflammatory and anticancer therapeutics. While the available data highlights their potent biological activities, further direct comparative studies under standardized conditions are necessary to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide aim to facilitate future research in this exciting field. The continued exploration of chalcone chemistry and biology holds the promise of delivering new and effective treatments for a range of human diseases.

References

A Comparative Guide to Synthetic vs. Natural 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Scientific and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, 4,4'-Dihydroxy-2,6-dimethoxydihydrochalcone stands as a molecule of interest. This guide provides a comparative overview of this compound from both synthetic and natural origins, offering available data to inform research and development decisions. It is important to note that while the existence of this specific dihydrochalcone (B1670589) is confirmed, comprehensive comparative studies are limited. This guide, therefore, synthesizes the available information and draws analogies from structurally related compounds to provide a useful resource.

I. Overview of this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its structure, characterized by two aromatic rings linked by a three-carbon chain, suggests potential bioactivity. The natural form of this compound has been identified in the resin of Daemonorops draco Bl., commonly known as Dragon's Blood resin, and also in Dracaena loureiri. These natural sources have been traditionally used in various medicinal preparations, hinting at the pharmacological potential of their constituents.

The synthetic counterpart, while not extensively documented in comparative studies, can be produced through established chemical methodologies for dihydrochalcones. The primary route typically involves the Claisen-Schmidt condensation to form the chalcone (B49325) precursor, followed by selective hydrogenation of the α,β-unsaturated bond.

II. Comparative Data: Natural vs. Synthetic

Table 1: Source and Production Comparison

FeatureNatural this compoundSynthetic this compound
Primary Source Resin of Daemonorops draco Bl., Dracaena loureiriChemical precursors (e.g., substituted acetophenones and benzaldehydes)
Production Method Extraction and purification from plant materialMulti-step chemical synthesis
Typical Yield Variable and generally low, dependent on the natural abundance in the source material. Specific yield data for this compound is not available.Potentially high and scalable, though specific yield data for this compound is not published. Yields for similar dihydrochalcones can range from moderate to high (23-94%) depending on the specific reaction and optimization[1][2].
Purity Purity of the isolated compound can be high (>98%) with advanced chromatographic techniques[3]. However, it is susceptible to co-extraction of structurally similar impurities.High purity (≥99%) can be achieved through controlled reaction conditions and purification methods like recrystallization and chromatography.
Potential Impurities Other co-occurring flavonoids, terpenoids, and plant metabolites.Residual starting materials, reaction byproducts, isomers, and catalyst residues.

Table 2: Physicochemical and Biological Activity Profile

ParameterNatural this compoundSynthetic this compound
CAS Number 151752-08-8151752-08-8
Molecular Formula C₁₇H₁₈O₅C₁₇H₁₈O₅
Molecular Weight 302.32 g/mol 302.32 g/mol
Biological Activity Weak or no inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes has been reported.Specific biological activity data for the synthetic form is not available. It is expected to have the same intrinsic activity as the natural form.
Potential Bioactivity (by analogy) Based on related dihydrochalcones, potential activities could include antioxidant, anti-inflammatory, and neuroprotective effects. For example, other dihydrochalcones have been shown to modulate the Nrf2 and PI3K/Akt signaling pathways[4][5].Same as the natural form.

III. Experimental Protocols

Detailed experimental protocols for the specific isolation and synthesis of this compound are not extensively published. The following represents generalized procedures based on common practices for this class of compounds.

A. Isolation of Natural this compound from Daemonorops draco Resin
  • Extraction: The resin of Daemonorops draco is typically macerated with a solvent such as methanol (B129727) to extract the crude mixture of phytochemicals.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity. Dihydrochalcones are often found in the ethyl acetate fraction.

  • Chromatographic Purification: The target fraction is further purified using a combination of chromatographic techniques. This may include column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

B. General Synthesis of this compound

The synthesis of dihydrochalcones is typically a two-step process:

  • Claisen-Schmidt Condensation (Chalcone Formation): An appropriately substituted acetophenone (B1666503) (e.g., 2',4'-dihydroxy-6'-methoxyacetophenone) is reacted with a substituted benzaldehyde (B42025) (e.g., 4-hydroxybenzaldehyde) in the presence of a base (like NaOH or KOH) to form the corresponding α,β-unsaturated chalcone.

  • Selective Hydrogenation (Dihydrochalcone Formation): The resulting chalcone is then subjected to catalytic hydrogenation to selectively reduce the double bond of the enone system. Common catalysts for this step include palladium on carbon (Pd/C) under a hydrogen atmosphere. The dihydrochalcone is then purified, typically by recrystallization or column chromatography.

IV. Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not been elucidated, research on structurally similar chalcones and dihydrochalcones suggests potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress.

A. Plausible Signaling Pathway (Based on Analogy)

Many chalcones and dihydrochalcones are known to exert their antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_nucleus Dihydrochalcone 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone (Hypothesized) Keap1 Keap1 Dihydrochalcone->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Hypothesized Nrf2 signaling pathway activation.
B. General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Experimental_Workflow Start Plant Material (e.g., Daemonorops draco resin) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Fractionation Liquid-Liquid Fractionation Extraction->Fractionation Chromatography Column Chromatography (e.g., Silica Gel) Fractionation->Chromatography HPLC Preparative HPLC Chromatography->HPLC Pure_Compound Isolated Compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis Bioassay Biological Activity Screening Pure_Compound->Bioassay

Generalized workflow for natural product isolation.

V. Conclusion

The choice between synthetic and natural this compound will largely depend on the specific research application.

  • Natural this compound is ideal for studies focused on the bioactivity of compounds from traditional medicinal sources and for understanding the synergistic effects of co-occurring phytochemicals. However, the isolation process can be labor-intensive, and the yield may be low and variable.

  • Synthetic this compound offers the advantages of scalability, high purity, and a well-defined impurity profile, which are critical for pharmacological studies and drug development where consistency and reproducibility are paramount.

Currently, the limited availability of specific biological data for this particular dihydrochalcone highlights a gap in the literature and presents an opportunity for further research. Future studies should aim to perform direct comparisons of the bioactivity of the synthetic and natural forms and to elucidate the specific signaling pathways it modulates.

References

A Comparative Guide to the Anti-inflammatory Effects of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone and Other Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages findings from structurally similar chalcones to project its likely bioactivity. This information is presented alongside data for well-established anti-inflammatory drugs, dexamethasone (B1670325) and ibuprofen, to provide a comprehensive and objective comparison. The data presented is primarily derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.

Executive Summary

Chalcones, a class of flavonoids, are recognized for their diverse pharmacological activities, including potent anti-inflammatory effects.[1] These compounds typically exert their effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory cascade.[1] When macrophages are stimulated with LPS, they release a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The ability of chalcone (B49325) derivatives to inhibit the production of these mediators serves as a quantitative measure of their anti-inflammatory potential.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the inhibitory effects of various chalcone derivatives, structurally related to this compound, and comparator drugs on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionIC50Reference
2'-hydroxy-2,6'-dimethoxychalcone10 µM61.95%Not Reported
2'-hydroxy-4',6'-dimethoxychalcone20 µM~83.95%Not Reported[2][3]
2',4'-dihydroxy-3',4',6'-trimethoxychalconeNot ReportedDose-dependentNot Reported[1]
2',6'-dihydroxy-4'-methoxydihydrochalconeNot ReportedSignificant ReductionNot Reported[4][5][6]
Dexamethasone3 µMSignificant ReductionNot Reported[7][8]
Ibuprofen200 µM & 400 µMSignificant Reduction0.002 mM[9]

Table 2: Inhibition of Pro-inflammatory Cytokines and PGE2

CompoundCytokine/MediatorConcentration% InhibitionIC50Reference
2'-hydroxy-2,6'-dimethoxychalcone PGE2Not ReportedSignificantNot Reported
IL-1βNot ReportedSignificantNot Reported[10]
IL-6Not ReportedSignificantNot Reported[10]
TNF-αNot ReportedSignificantNot Reported[10]
2'-hydroxy-4',6'-dimethoxychalcone PGE2Not ReportedSignificantNot Reported[11]
Inflammatory CytokinesNot ReportedSignificantNot Reported[11]
2',4'-dihydroxy-3',4',6'-trimethoxychalcone TNF-αNot ReportedDose-dependentNot Reported[1]
IL-1βNot ReportedDose-dependentNot Reported[1]
IL-6Not ReportedDose-dependentNot Reported[1]
2',6'-dihydroxy-4'-methoxydihydrochalcone IL-1βNot ReportedSignificantNot Reported[4][5][6]
TNFNot ReportedSignificantNot Reported[4][5][6]
Dexamethasone IL-1βNot ReportedNot Reported0.115 ± 0.028 µM
IL-6Not ReportedNot Reported0.063 ± 0.001 µM[12]
TNF-α3 µMSignificantNot Reported[7]
Ibuprofen PGE2Not ReportedNot Reported9.01 ± 0.01 µM (COX-2)[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, dexamethasone, ibuprofen) for a specified time (e.g., 1 hour) before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Assay

The production of nitric oxide is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

Protocol:

  • After cell treatment and LPS stimulation for 24 hours, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a 96-well plate.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) ELISA

The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

General Protocol:

  • Collect the cell culture supernatant after the treatment period.

  • Add the supernatant to the wells of a microplate pre-coated with a capture antibody specific for the cytokine or PGE2 of interest.

  • Incubate the plate to allow the analyte to bind to the antibody.

  • Wash the plate to remove unbound substances.

  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Wash the plate again.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine or PGE2 from a standard curve.

Western Blot Analysis for Signaling Proteins

The expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p65, IκBα, p38, ERK, JNK) are analyzed by Western blotting.

Protocol:

  • After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-p38).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and a general experimental workflow for evaluating the anti-inflammatory effects of test compounds.

G cluster_0 Experimental Workflow RAW264_7 RAW 264.7 Macrophages Pretreat Pre-treatment with This compound or control drugs RAW264_7->Pretreat LPS LPS Stimulation (1 µg/mL) Pretreat->LPS Incubation Incubation (e.g., 24 hours) LPS->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate NO_Assay Nitric Oxide Assay Supernatant->NO_Assay ELISA Cytokine/PGE2 ELISA Supernatant->ELISA Western_Blot Western Blot Cell_Lysate->Western_Blot G cluster_1 NF-κB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB phosphorylates and degrades NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB->Gene_Expression activates MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Nucleus translocates AP1->Gene_Expression activates Chalcone This compound (and related chalcones) Chalcone->IKK inhibits Chalcone->MAPK inhibits

References

The Pivotal Role of Dimethoxy Substituents in the Biological Activity of Dihydrochalcones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced structure-activity relationships (SAR) of bioactive compounds is paramount. This guide provides a comparative analysis of dimethoxydihydrochalcones, focusing on how the position and presence of dimethoxy groups influence their antioxidant and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a practical resource for advancing the rational design of novel therapeutic agents based on the dihydrochalcone (B1670589) scaffold.

Dihydrochalcones, a subclass of flavonoids, are recognized for their diverse pharmacological activities. The introduction of methoxy (B1213986) groups to the dihydrochalcone core can significantly modulate their biological effects by altering their electronic properties, lipophilicity, and steric profile. This guide specifically delves into the impact of dimethoxy substitution patterns on the antioxidant and cytotoxic potential of these promising molecules.

Comparative Analysis of Biological Activity

The biological efficacy of dimethoxydihydrochalcones is highly dependent on the location of the two methoxy groups on the aromatic rings. The following table summarizes the in vitro activity of various dimethoxydihydrochalcones and related compounds, providing a clear comparison of their potency.

CompoundBiological ActivityAssayCell Line/TargetIC50 (µM)Reference
2',4'-Dihydroxy-3,4-dimethoxychalconeAntioxidantDPPHFree Radical>100 (inactive)[1]
2',4'-Dihydroxy-3,4-dimethoxychalconeAntimalarialin vitroP. falciparum5.4[1]
4-Hydroxy-3,3',4',5'-tetramethoxychalconeAnti-inflammatoryNO ProductionMacrophages0.3[2]
3,3',4',5'-TetramethoxychalconeAnti-inflammatoryNO ProductionMacrophages0.3[2]
3,3',4',5'-TetramethoxychalconeCytotoxicMTTHep G21.8[2]
3,3',4',5'-TetramethoxychalconeCytotoxicMTTColon 2052.2[2]
(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneCytotoxicMTTMDA-MB-231Not specified[3]
(E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-oneCytotoxicMTTMCF-7Not specified[3]

Note: The table includes closely related chalcones and more heavily methoxylated derivatives to provide a broader context for the structure-activity relationship, as data exclusively on dimethoxydihydrochalcones is limited in the reviewed literature. The general trend suggests that methoxylation patterns significantly influence activity, with trimethoxy and tetramethoxy chalcones often showing high potency.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and kept in the dark due to its light sensitivity.[4]

  • Sample Preparation: Dissolve the test compounds and a positive control in a suitable solvent (e.g., DMSO, methanol) to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay Protocol:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.[6]

    • Add 200 µL of the freshly prepared DPPH working solution to each well.[6]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., Hep G2, Colon 205)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/mL (195 µL per well) and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Add 5 µL of each compound dilution to the respective wells in triplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., etoposide).[9]

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.[9][10]

  • MTT Addition: After the incubation period, remove the medium and add 200 µL of fresh medium containing MTT (1 mg/mL) to each well. Incubate for an additional 4 hours.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Visualization

Chalcones and their derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The p53 tumor suppressor pathway is a critical regulator of cell cycle and apoptosis, and it is a common target for chalcones.[11] The following diagram illustrates a generalized signaling pathway for chalcone-induced apoptosis.

Chalcone_Apoptosis_Pathway Chalcone Dimethoxydihydrochalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria p53 ↑ p53 Activation Mitochondria->p53 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chalcone-induced apoptosis via the p53 and mitochondrial pathway.

This guide highlights the importance of the dimethoxy substitution pattern in dictating the biological activities of dihydrochalcones. The provided data and protocols offer a foundation for researchers to further explore and optimize these compounds for potential therapeutic applications. The visualization of the apoptotic pathway provides a conceptual framework for understanding their mechanism of action at the cellular level. Further research focusing specifically on a wider range of dimethoxydihydrochalcone isomers is warranted to build a more comprehensive SAR model.

References

Dihydrochalcones: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of several dihydrochalcones, a class of natural phenolic compounds. The information presented is curated from recent scientific studies to aid in research and development endeavors. This document summarizes quantitative data, details experimental methodologies, and visualizes the workflow for assessing antioxidant potential.

Comparative Antioxidant Capacity of Dihydrochalcones

The antioxidant activities of five prominent dihydrochalcones—phloretin (B1677691), phloridzin, trilobatin (B1683250), neohesperidin (B1678168) dihydrochalcone (B1670589), and naringin (B1676962) dihydrochalcone—have been evaluated using various assays. The data, presented as IC50 values (the concentration required to inhibit 50% of the radical), is summarized in the table below. A lower IC50 value indicates a higher antioxidant capacity.

DihydrochalconeDPPH• Scavenging (IC50, µM)ABTS•+ Scavenging (IC50, µM)Superoxide (B77818) Radical (•O2−) Scavenging (IC50, µM)Ferric Reducing Antioxidant Power (FRAP) (IC50, µM)
Phloretin 12.95 (mg AAE/L)†[1]>10024.119.3
Phloridzin 3.52 (mg AAE/L)†[1]>10076.860.1
Trilobatin 28.125.364.949.7
Neohesperidin Dihydrochalcone 22.818.131.826.5
Naringin Dihydrochalcone 34.229.343.241.5

†Data for Phloretin and Phloridzin in the DPPH assay are presented in mg Ascorbic Acid Equivalent (AAE)/L as reported in the cited study.[1] It is important to note that direct comparison of these values with the µM values of other compounds should be done with caution.

The antioxidant activities of these dihydrochalcones are influenced by their molecular structure.[2][3][4] Generally, the order of antioxidant capacity is as follows: phloretin > phloridzin, phloretin > trilobatin, trilobatin > phloridzin, trilobatin > naringin dihydrochalcone, and neohesperidin dihydrochalcone > naringin dihydrochalcone.[2][3][4][5]

Key structural factors influencing antioxidant capacity include:

  • Glycosylation: The presence of a sugar moiety (glycosylation) on a phenolic hydroxyl group tends to decrease the antioxidant potential.[2][6] This is evident when comparing phloretin to its glycoside, phloridzin, where phloretin consistently shows higher activity.[6]

  • Methoxylation: The addition of a methoxy (B1213986) (-OCH3) group can enhance antioxidant activity, as seen in the comparison between neohesperidin dihydrochalcone and naringin dihydrochalcone.[2]

  • Hydroxyl Group Position: The arrangement of hydroxyl (-OH) groups on the aromatic rings plays a crucial role. For instance, a 2',6'-di-OH configuration appears to confer higher antioxidant activity than a 2',4'-di-OH arrangement.[2]

The antioxidant action of these dihydrochalcones is exerted through mechanisms such as electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation.[2][4]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly made and kept in the dark due to its light sensitivity.[2]

  • Sample Preparation: Dissolve the dihydrochalcone samples and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol, ethanol) to create a series of concentrations.[7]

  • Reaction Mixture: In a test tube or a 96-well microplate, mix a specific volume of the sample solution with the DPPH solution. A typical ratio is 1:1 by volume.[2]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3] A blank containing only the solvent and DPPH solution is also measured.[7]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100.[4] The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[8][9]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or a phosphate (B84403) buffer to an absorbance of approximately 0.70 at 734 nm.[9]

  • Sample Preparation: Prepare various concentrations of the dihydrochalcone samples and a standard antioxidant (e.g., Trolox).[9]

  • Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.[9]

  • Incubation: Incubate the mixture for a specific time (e.g., 5 minutes) at room temperature.[10][11]

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[10]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalents (TEAC).[12]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio.[13] The reagent should be prepared fresh and warmed to 37°C before use.[13][14]

  • Sample Preparation: Prepare the dihydrochalcone samples and a ferrous sulfate (B86663) (FeSO₄) standard curve.[15]

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent.[13]

  • Incubation: Incubate the reaction mixture at 37°C for a short period, typically 4-10 minutes.[13][15]

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[6][16]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺.[15]

Superoxide Radical (•O2−) Scavenging Assay

This assay evaluates the capacity of an antioxidant to scavenge superoxide radicals, which are generated in a specific reaction system.

Procedure:

  • Reaction System: A common method involves a non-enzymatic phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system to generate superoxide radicals.[4] These radicals then reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product.[4][5]

  • Reaction Mixture: The reaction mixture typically contains phosphate buffer, NADH, NBT, and the dihydrochalcone sample at various concentrations.[17]

  • Initiation: The reaction is initiated by adding PMS to the mixture.[4]

  • Incubation: The mixture is incubated at room temperature for a set time, for instance, 5 minutes.[17]

  • Absorbance Measurement: The absorbance is measured at 560 nm against a blank.[3][5]

  • Calculation: The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation in the presence of the antioxidant.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative analysis of dihydrochalcone antioxidant capacity.

Experimental_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis DHC_Samples Dihydrochalcone Stock Solutions DPPH DPPH Assay DHC_Samples->DPPH ABTS ABTS Assay DHC_Samples->ABTS FRAP FRAP Assay DHC_Samples->FRAP SO Superoxide Scavenging DHC_Samples->SO Standards Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standards->DPPH Standards->ABTS Standards->FRAP Standards->SO Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance SO->Absorbance Calculation Calculate % Inhibition Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for the comparative analysis of dihydrochalcone antioxidant capacity.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_ET Electron Transfer (ET) DHC Dihydrochalcone (Ar-OH) Radical Free Radical (R•) DHC_Radical Dihydrochalcone Radical (Ar-O•) DHC->DHC_Radical H• DHC_Cation Dihydrochalcone Cation Radical (Ar-OH•+) DHC->DHC_Cation e⁻ Neutralized_Radical_H Neutralized Radical (RH) Radical->Neutralized_Radical_H H• Neutralized_Radical_E Neutralized Radical Anion (R:⁻) Radical->Neutralized_Radical_E e⁻

Caption: Primary mechanisms of dihydrochalcone antioxidant action.

References

Efficacy of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone as a Tyrosinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tyrosinase inhibitory efficacy of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone against established tyrosinase inhibitors. Tyrosinase is a critical enzyme in the melanogenesis pathway, making it a prime target for the development of agents to manage hyperpigmentation. While direct experimental data on the IC50 value of this compound is not prominently available in the reviewed literature, this guide synthesizes information on the structure-activity relationships of related chalcones to provide a scientifically grounded perspective on its potential efficacy.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The table below summarizes the reported IC50 values for well-known tyrosinase inhibitors.

CompoundTarget EnzymeIC50 Value (µM)Notes
This compound TyrosinaseNot ReportedEfficacy is inferred from structure-activity relationships of related dihydrochalcones.
Kojic Acid Mushroom Tyrosinase121 ± 5[1]A widely used reference standard in tyrosinase inhibition assays.
α-Arbutin Mushroom Tyrosinase>8000 (activator)[1]Shows activation of tyrosinase at higher concentrations.
β-Arbutin Mushroom Tyrosinase>4000 (activator)[1]Shows activation of tyrosinase at higher concentrations.
4-Butylresorcinol Human Tyrosinase21[2]A potent inhibitor of human tyrosinase.

Note on this compound: Dihydrochalcones are a class of compounds known to exhibit tyrosinase inhibitory activity. The presence of hydroxyl groups at the 4 and 4' positions is generally favorable for activity. However, the influence of the methoxy (B1213986) groups at the 2 and 6 positions on the specific inhibitory potency requires direct experimental validation.

Experimental Protocols

A standardized in vitro assay is crucial for determining and comparing the tyrosinase inhibitory activity of various compounds.

Mushroom Tyrosinase Inhibition Assay Protocol

This spectrophotometric assay is widely used for screening potential tyrosinase inhibitors.

1. Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Known inhibitor (e.g., Kojic Acid) as a positive control

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound and known inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and varying concentrations of the test compound or control.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, which is responsible for the production of melanin. The following diagram illustrates the key steps in this pathway and the point of inhibition for tyrosinase inhibitors.

Melanogenesis_Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase L-DOPA L-DOPA L-DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase->L-DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitor Tyrosinase Inhibitors Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway highlighting the role of tyrosinase and its inhibition.

Experimental Workflow for Tyrosinase Inhibition Assay

The following diagram outlines the key steps involved in a typical in vitro tyrosinase inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Buffer, Enzyme, Substrate, and Inhibitors Plate Loading Add Buffer, Enzyme, and Inhibitor to Plate Prepare Reagents->Plate Loading Pre-incubation Incubate at 25°C Plate Loading->Pre-incubation Reaction Initiation Add L-DOPA Substrate Pre-incubation->Reaction Initiation Measurement Measure Absorbance at 475 nm Reaction Initiation->Measurement Calculate Inhibition Calculate % Inhibition Measurement->Calculate Inhibition Determine IC50 Plot Dose-Response Curve and Determine IC50 Calculate Inhibition->Determine IC50

Caption: Workflow for a typical in vitro tyrosinase inhibition assay.

References

Unveiling the Ambiguity: A Comparative Guide to 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone in Cyclooxygenase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of in vitro assay results is paramount. This guide provides a comparative analysis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone, a naturally derived dihydrochalcone, in the context of cyclooxygenase (COX) inhibition assays. We will explore its reported activity, compare it with established COX inhibitors, and discuss the potential for assay cross-reactivity, providing supporting data and detailed experimental protocols.

Recent investigations into the bioactivity of this compound have yielded conflicting reports regarding its efficacy as a cyclooxygenase inhibitor. While some commercial suppliers market this compound as a dual COX-1 and COX-2 inhibitor, seminal research published in Planta Medica suggests otherwise. A study by Likhitwitayawuid et al. (2002) reported that this compound, along with several other flavonoids isolated from Dracaena loureiri, demonstrated weak or no inhibitory activity against both COX-1 and COX-2 enzymes[1]. This discrepancy highlights the critical need for researchers to independently validate the activity of investigational compounds and be aware of potential assay artifacts.

Performance Comparison with Standard COX Inhibitors

To provide a clear benchmark, the following table summarizes the inhibitory activity (IC50 values) of well-characterized COX inhibitors. The lack of definitive inhibitory data for this compound from peer-reviewed literature precludes its inclusion in this quantitative comparison.

CompoundTypeCOX-1 IC50COX-2 IC50Selectivity (COX-1/COX-2)
Indomethacin Non-selective COX Inhibitor~18 nM - 230 nM~26 nM - 630 nM~0.7 - 0.36
Celecoxib Selective COX-2 Inhibitor~15 µM~40 nM~375
NS-398 Selective COX-2 Inhibitor>100 µM~3.8 µM>26

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Potential for Assay Interference and Cross-Reactivity

The term "cross-reactivity" in the context of small molecules in biochemical assays often refers to assay interference. As a phenolic compound, this compound possesses a chemical structure that may contribute to non-specific interactions in various assay formats. Phenolic compounds have been known to interfere with enzyme assays through several mechanisms, including:

  • Redox Activity: The presence of hydroxyl groups on the aromatic rings can lead to redox cycling, which may interfere with assay chemistries that rely on redox-sensitive reporters.

  • Protein Aggregation: Some phenolic compounds can cause protein precipitation or aggregation at higher concentrations, leading to a non-specific loss of enzyme activity.

  • Fluorescence Quenching or Enhancement: In fluorescence-based assays, the intrinsic fluorescence or quenching properties of the test compound can lead to false positive or false negative results.

Given the reported lack of significant COX inhibition in the primary literature, researchers observing apparent activity of this compound in COX assays should rigorously evaluate the possibility of assay interference.

Experimental Protocols

For researchers aiming to independently assess the COX inhibitory activity of this compound or other novel compounds, the following are detailed methodologies for common in vitro COX inhibition assays.

Protocol 1: Colorimetric COX Inhibitor Screening Assay

This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • TMPD (colorimetric substrate)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate by adding Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the appropriate wells. For control wells, add the vehicle solvent.

  • Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the colorimetric substrate (TMPD) and arachidonic acid.

  • Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fluorescent COX Inhibitor Screening Assay

This assay also utilizes the peroxidase component of COX. The non-fluorescent 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP) is oxidized by the peroxidase to the highly fluorescent resorufin.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • ADHP (fluorogenic substrate)

  • Arachidonic Acid (substrate)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

  • In a 96-well black plate, add Assay Buffer, Heme, and the COX enzyme (COX-1 or COX-2).

  • Add the test compound at desired concentrations or vehicle solvent to the wells.

  • Incubate for 5-10 minutes at room temperature.

  • Add ADHP to all wells.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity over time.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the concentration-response curve.

Visualizing the Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes.

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces Expression Experimental_Workflow Workflow for Evaluating a Novel COX Inhibitor Start Start: Novel Compound (e.g., this compound) Primary_Screen Primary Screening: Colorimetric or Fluorescent COX Assay Start->Primary_Screen Activity_Observed Activity Observed? Primary_Screen->Activity_Observed No_Activity No Significant Activity: Conclude as Non-Inhibitor Activity_Observed->No_Activity No IC50_Determination IC50 Determination: Concentration-Response Curve Activity_Observed->IC50_Determination Yes Interference_Assays Assay Interference Evaluation IC50_Determination->Interference_Assays Interference_Check1 Control 1: Assay without Enzyme Interference_Assays->Interference_Check1 Interference_Check2 Control 2: Assay with Denatured Enzyme Interference_Assays->Interference_Check2 Interference_Check3 Control 3: Test for Intrinsic Fluorescence/Absorbance Interference_Assays->Interference_Check3 Conclusion Conclusion: Confirmed Inhibitor or Assay Artifact Interference_Check3->Conclusion

References

A Comparative Guide to the Synthesis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone: Assessing Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone, a polyphenol of interest for its potential therapeutic properties. Given the absence of a standardized, repeatedly validated protocol for this specific dihydrochalcone, this document outlines a robust, proposed chemical synthesis based on established methodologies for analogous compounds. It further explores alternative enzymatic and microbiological methods, offering a comprehensive overview for researchers aiming to produce this compound.

Chemical Synthesis: A Two-Step Approach

The most common and logical approach to synthesizing this compound is a two-step process. The first step involves a Claisen-Schmidt condensation to form the chalcone (B49325) precursor, followed by a selective catalytic hydrogenation of the α,β-unsaturated double bond.

Step 1: Claisen-Schmidt Condensation to form 4,4'-Dihydroxy-2,6-Dimethoxychalcone

This base-catalyzed condensation reaction joins 2,6-Dimethoxy-4-hydroxyacetophenone and 4-Hydroxybenzaldehyde. The reproducibility of this step can be influenced by factors such as the base concentration, solvent, and reaction temperature.

Step 2: Catalytic Hydrogenation to this compound

The resulting chalcone is then reduced to the target dihydrochalcone. The choice of catalyst and reaction conditions is critical to ensure selective reduction of the carbon-carbon double bond without affecting other functional groups.

Reproducibility and Yield: A Comparative Perspective

Direct reproducibility data for the synthesis of this compound is not extensively published. However, by examining the synthesis of structurally similar chalcones and their subsequent hydrogenation, we can infer the expected yields and potential for reproducibility. The following table summarizes reported yields for analogous reactions, providing a benchmark for researchers.

PrecursorsProductStepCatalyst/ConditionsReported Yield (%)Reference
2,6-dihydroxyacetophenone & 3,4-dimethoxybenzaldehyde2',6'-dihydroxy-3,4-dimethoxychalconeClaisen-Schmidt CondensationSolid NaOH, grinding, 15 min70[1]
Phloroacetophenone & p-hydroxybenzaldehyde2',4',6',4-tetrahydroxychalconeClaisen-Schmidt Condensation50% KOH, ethanol (B145695), 72h~60-70Not specified
Naringin (flavanone)Naringin chalconeRing Opening25% KOH, room temp., 2h64Not specified
ChalconeDihydrochalconeHydrogenationPd/C, H₂, various solvents>95Not specified
Naringin (flavanone)Naringin dihydrochalconeHydrogenation10% KOH, Pd black, H₂, room temp., 6hNearly theoreticalNot specified

Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is likely required to achieve high reproducibility for the synthesis of this compound.

Alternative Synthesis Routes

Beyond traditional chemical synthesis, enzymatic and microbiological methods present viable alternatives, often with benefits in terms of sustainability and selectivity.

Synthesis MethodDescriptionAdvantagesDisadvantages
Chemical Synthesis Two-step process involving Claisen-Schmidt condensation followed by catalytic hydrogenation.Well-established, scalable, relatively fast.Often requires harsh reagents, may produce byproducts, potential for heavy metal contamination from catalysts.
Enzymatic Hydrogenation Use of isolated enzymes (e.g., from Bacillus stearothermophilus) to catalyze the reduction of the chalcone double bond.High selectivity, mild reaction conditions, environmentally friendly.Enzyme cost and stability can be limiting factors, requires specialized expertise.
Microbiological Hydrogenation Utilization of whole microorganisms (e.g., Saccharomyces cerevisiae) to biotransform the chalcone into the corresponding dihydrochalcone.Economical, sustainable, can be performed in simple media.Slower reaction times, potential for side reactions from other microbial enzymes, requires sterile techniques.

Experimental Protocols

Proposed Chemical Synthesis of this compound

Step 1: Synthesis of 4,4'-Dihydroxy-2,6-Dimethoxychalcone

  • Dissolve 2,6-Dimethoxy-4-hydroxyacetophenone (1 equivalent) and 4-Hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of potassium hydroxide (B78521) (50%) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of ice-cold water and acidify with dilute hydrochloric acid until the pH is acidic.

  • The precipitated crude chalcone is collected by filtration, washed with cold water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-Dihydroxy-2,6-Dimethoxychalcone.

Step 2: Synthesis of this compound

  • Dissolve the purified 4,4'-Dihydroxy-2,6-Dimethoxychalcone (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization if necessary.

Mandatory Visualizations

G cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Catalytic Hydrogenation A 2,6-Dimethoxy-4-hydroxyacetophenone C Base (e.g., KOH) in Ethanol A->C B 4-Hydroxybenzaldehyde B->C D 4,4'-Dihydroxy-2,6-Dimethoxychalcone C->D E 4,4'-Dihydroxy-2,6-Dimethoxychalcone D->E F H2, Pd/C in Ethanol E->F G This compound F->G G Inflammatory Stimulus\n(e.g., LPS) Inflammatory Stimulus (e.g., LPS) Activation of\nNF-κB Pathway Activation of NF-κB Pathway Inflammatory Stimulus\n(e.g., LPS)->Activation of\nNF-κB Pathway Dihydrochalcone Dihydrochalcone Inhibition of\nIκB Kinase (IKK) Inhibition of IκB Kinase (IKK) Dihydrochalcone->Inhibition of\nIκB Kinase (IKK) Activation of\nNrf2 Pathway Activation of Nrf2 Pathway Dihydrochalcone->Activation of\nNrf2 Pathway IκB Degradation IκB Degradation Activation of\nNF-κB Pathway->IκB Degradation Inhibition of\nIκB Kinase (IKK)->IκB Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Degradation->NF-κB Nuclear Translocation Expression of\nPro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α) Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NF-κB Nuclear Translocation->Expression of\nPro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α) Inflammation Inflammation Expression of\nPro-inflammatory Genes\n(e.g., COX-2, iNOS, TNF-α)->Inflammation Nrf2 Nuclear Translocation Nrf2 Nuclear Translocation Activation of\nNrf2 Pathway->Nrf2 Nuclear Translocation Expression of\nAntioxidant Genes\n(e.g., HO-1, SOD) Expression of Antioxidant Genes (e.g., HO-1, SOD) Nrf2 Nuclear Translocation->Expression of\nAntioxidant Genes\n(e.g., HO-1, SOD) Reduced Oxidative Stress Reduced Oxidative Stress Expression of\nAntioxidant Genes\n(e.g., HO-1, SOD)->Reduced Oxidative Stress

References

A Comparative Analysis of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone Bioactivity: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative statistical analysis of the bioactivity of 4,4'-Dihydroxy-2,6-Dimethoxydihydrochalcone and structurally related compounds. Due to the limited direct experimental data on the title compound, this guide leverages findings from close analogs to infer its potential therapeutic activities and mechanisms of action. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes.

Comparative Bioactivity Data

The bioactivity of dihydrochalcones is significantly influenced by the substitution pattern on their aromatic rings. While specific data for this compound, with the IUPAC name 3-(4-hydroxy-2,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is sparse, studies on closely related analogs provide valuable insights into its potential antioxidant, anti-inflammatory, and anticancer properties.[1]

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is often evaluated using radical scavenging assays. The following table summarizes the 50% inhibitory concentration (IC50) values for dihydrochalcones structurally related to our target compound. Lower IC50 values are indicative of higher antioxidant potential.

CompoundAssayIC50 (μM)Reference
3,4-dihydroxy-2′,6′-dimethoxy dihydrochalcone (B1670589) (DDDC)DPPH45.6 ± 2.2--INVALID-LINK--[2]
4-hydroxy-2′,6′-dimethoxy dihydrochalcone (HDDC)DPPH> 4000--INVALID-LINK--[2]
Phloretin (a tetrahydroxydihydrochalcone)DPPHHigher than Phloridzin--INVALID-LINK--[3]
Phloridzin (a glycosylated dihydrochalcone)DPPHLower than Phloretin--INVALID-LINK--[3]
Anti-inflammatory Activity

The anti-inflammatory effects of dihydrochalcones are often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineIC50 for NO Inhibition (μM)Reference
3,4-dihydroxy-2′,6′-dimethoxy dihydrochalcone (DDDC)RAW 264.716.4 ± 0.8--INVALID-LINK--[2]
4-hydroxy-2′,6′-dimethoxy dihydrochalcone (HDDC)RAW 264.7114.6 ± 7.5--INVALID-LINK--[2]
2'-hydroxy-4',6'-dimethoxychalconeRAW 264.7~83.95% inhibition at 20 µM--INVALID-LINK--[4]
2'-hydroxy-2,6'-dimethoxychalconeRAW 264.7~61.95% inhibition at 10 µM--INVALID-LINK--[5]
Anticancer Activity

The anticancer potential of dihydrochalcones is an active area of research, with studies pointing towards mechanisms involving the induction of autophagy and apoptosis.

CompoundCancer Cell LineObserved EffectsReference
Alpha, 2'-dihydroxy-4,4'-dimethoxydihydrochalconeMKN45 (Gastric)Inhibits cell proliferation, invasion, and migration; induces autophagy and ROS accumulation.--INVALID-LINK--[6]
2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC)Breast CancerSelectively inhibits cell proliferation, triggers autophagy and intrinsic apoptosis, induces G0/G1 phase cell cycle arrest, and alters mitochondrial outer membrane potential.--INVALID-LINK--[7][8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is commonly used to determine the antioxidant capacity of a compound.[9]

  • A solution of DPPH in methanol (B129727) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[9]

  • A control containing the solvent and DPPH solution is also measured.[9]

  • The percentage of inhibition of the DPPH radical is calculated.

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • The cells are seeded in 24-well plates and incubated for 24 hours.[5]

  • The cells are then treated with various concentrations of the test compound in the presence of lipopolysaccharide (LPS) to induce an inflammatory response.[5]

  • After a 24-hour incubation, the amount of nitric oxide in the culture supernatant is measured using the Griess reagent.

  • The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cells are treated with the test compound and/or an inflammatory stimulus.

  • The cells are lysed to extract total protein.

  • The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein.

  • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[10]

  • The protein bands are visualized and quantified using an imaging system.[10]

Signaling Pathways and Mechanisms of Action

Based on studies of structurally similar chalcones and dihydrochalcones, this compound may exert its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory activity of many chalcones is linked to the inhibition of pro-inflammatory mediators. This is often achieved through the downregulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are activated by inflammatory stimuli like LPS.[11]

G Inferred Anti-inflammatory Signaling of Dihydrochalcones LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) & Mediators (NO, PGE2) MAPK->ProInflammatory NFkB->ProInflammatory Dihydrochalcone 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone (Inferred) Dihydrochalcone->MAPK Dihydrochalcone->NFkB

Caption: Inferred anti-inflammatory signaling pathway.

Anticancer Signaling: Autophagy and Apoptosis

Several studies on related chalcones and dihydrochalcones have highlighted their ability to induce cancer cell death through autophagy and apoptosis. The generation of reactive oxygen species (ROS) appears to be a key initiating event, which can trigger downstream signaling cascades like the ROS/MEK/ERK pathway, ultimately leading to programmed cell death.[6]

G Inferred Anticancer Signaling of Dihydrochalcones Dihydrochalcone 4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone (Inferred) ROS Increased ROS Dihydrochalcone->ROS MEK_ERK MEK/ERK Pathway ROS->MEK_ERK Autophagy Autophagy MEK_ERK->Autophagy Apoptosis Apoptosis MEK_ERK->Apoptosis CellDeath Cancer Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Inferred anticancer signaling pathway.

Experimental Workflow: Bioactivity Screening

The general workflow for screening the bioactivity of a novel compound like this compound involves a series of in vitro assays to determine its antioxidant, anti-inflammatory, and anticancer properties, followed by more complex mechanistic studies.

G General Workflow for Bioactivity Screening Compound Test Compound (4,4'-Dihydroxy-2,6- Dimethoxydihydrochalcone) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition in LPS-stimulated macrophages) Compound->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT on cancer cell lines) Compound->Anticancer Data Data Analysis & Interpretation Antioxidant->Data Mechanistic Mechanistic Studies (e.g., Western Blot for signaling pathways) AntiInflammatory->Mechanistic Anticancer->Mechanistic Mechanistic->Data

Caption: General experimental workflow for bioactivity screening.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。